(1S,2R)-1-phenylcyclohexane-1,2-diol
Description
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Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1S,2R)-1-phenylcyclohexane-1,2-diol |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12+/m1/s1 |
InChI Key |
QHNHEYDAIICUDL-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC[C@@]([C@@H](C1)O)(C2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Enantioselective Synthesis of (1S,2R)-1-Phenylcyclohexane-1,2-diol: A Mechanistic and Methodological Whitepaper
Executive Summary
The synthesis of chiral vicinal diols is a cornerstone of modern asymmetric organic chemistry. Specifically, (1S,2R)-1-phenylcyclohexane-1,2-diol is a highly valuable trans-diol that serves as a rigid chiral scaffold and a critical intermediate for synthesizing chiral auxiliaries, such as Whitesell’s (+)-(1S,2R)-trans-2-phenylcyclohexanol[1].
While the Sharpless Asymmetric Dihydroxylation (SAD) is the industry standard for diol synthesis, it strictly yields cis-diols (e.g., the (1R,2R) or (1S,2S) isomers)[2]. Therefore, accessing the trans-(1S,2R) geometry requires a fundamentally different retrosynthetic approach: an anti-dihydroxylation sequence comprising an organocatalytic asymmetric epoxidation followed by a stereospecific, acid-catalyzed hydrolytic ring-opening[3]. This whitepaper details the mechanistic causality, catalyst selection, and self-validating protocols required to execute this transformation with high enantiomeric and diastereomeric fidelity.
Retrosynthetic Strategy & Mechanistic Causality
To synthesize the (1S,2R)-trans-diol from prochiral 1-phenylcyclohexene, the stereochemical information must be installed in two discrete stages.
Phase 1: Asymmetric Epoxidation
The first stage utilizes a chiral organocatalyst to dictate the facial selectivity of oxygen transfer. D-fructose-derived chiral ketones (Shi epoxidation) or binaphthalene-azepinium salts (Page catalyst) activate peroxymonosulfate (Oxone) to form a highly reactive chiral dioxirane or oxaziridinium intermediate, respectively[4],[3]. The rigid spiro-transition state of these catalysts ensures that oxygen is delivered selectively to one face of the alkene, yielding the enantioenriched (1R,2S)-epoxide.
Phase 2: Stereospecific Hydrolytic Ring-Opening
The acid-catalyzed hydrolysis of 1-phenylcyclohexene oxide is mechanistically treacherous. Standard hydronium-ion catalyzed hydrolysis in highly aqueous media (e.g., 1:9 dioxane-water) proceeds via the rate-limiting formation of a discrete, long-lived benzylic carbocation at C1. This SN1 -like intermediate partitions to yield a thermodynamically favored mixture predominantly consisting of the cis-diol[5].
To enforce an SN2 -like anti-opening and secure the (1S,2R)-trans-diol, the reaction must be conducted under mildly acidic conditions in a highly nucleophilic solvent system (such as aqueous acetonitrile). This suppresses the lifetime of the carbocation and dictates a strict anti-trajectory attack by water at the benzylic C1 position, resulting in a complete inversion of configuration (1R → 1S)[6].
Workflow for the asymmetric synthesis of (1S,2R)-1-phenylcyclohexane-1,2-diol.
Quantitative Data: Catalyst Evaluation
The selection of the epoxidation catalyst dictates the enantiomeric excess (ee) of the intermediate, which directly translates to the optical purity of the final diol. The table below summarizes the performance of various catalytic systems against 1-phenylcyclohexene.
| Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Stereochemical Outcome |
| Shi Catalyst (Ketone 1) | Oxone | 85 - 90 | > 90 | (1R,2S)-Epoxide |
| Page Binaphthalene-azepinium | Oxone | 69 - 74 | 91 | (1R,2S)-Epoxide |
| mCPBA (Control) | None | > 95 | 0 (Racemic) | Racemic Epoxide |
| Sharpless AD-mix-β | K3Fe(CN)6 | 99 | 99 | (1R,2R)-cis-Diol (Off-target) |
Data synthesized from established organocatalytic and dihydroxylation benchmarks[2],[4],[3].
Experimental Methodologies (Self-Validating Protocols)
The following protocols are engineered with internal chemical safeguards to prevent side reactions, such as Baeyer-Villiger oxidation of the catalyst or premature SN1 hydrolysis.
Protocol A: Synthesis of (1R,2S)-1-Phenylcyclohexene Oxide
Objective: Enantioselective oxygen transfer utilizing the Shi epoxidation framework.
-
Solvent Preparation: Prepare a solvent mixture of acetonitrile (CH 3 CN), dimethoxymethane (DMM), and an aqueous buffer (0.05 M Na 2 B 4 O 7 ⋅ 10H 2 O) in a 1:2:2 volumetric ratio. Causality: DMM enhances the solubility of the highly lipophilic 1-phenylcyclohexene, while the buffer establishes a baseline pH to stabilize the intermediate dioxirane.
-
Reagent Loading: To a round-bottom flask, add 1-phenylcyclohexene (1.0 equiv), the D-fructose-derived chiral ketone (0.2 equiv), and tetrabutylammonium hydrogen sulfate (0.04 equiv) as a phase-transfer catalyst.
-
Oxidant Addition: Cool the mixture to 0 °C. Simultaneously add a solution of Oxone (1.5 equiv in aqueous EDTA) and a solution of K 2 CO 3 (0.89 M) dropwise over 2 hours via a syringe pump.
-
pH Control (Critical Step): Maintain the internal pH strictly between 10.0 and 10.5. Causality: If the pH drops below 10, the chiral ketone undergoes irreversible Baeyer-Villiger degradation. If the pH exceeds 11, background racemic epoxidation by unactivated Oxone degrades the enantiomeric excess.
-
Workup: Extract with hexanes, wash with brine, and concentrate under reduced pressure to yield the enantioenriched (1R,2S)-epoxide.
Protocol B: Stereospecific Hydrolysis to (1S,2R)-1-Phenylcyclohexane-1,2-diol
Objective: SN2 -like anti-opening of the epoxide to prevent carbocation-induced cis-diol formation.
-
Reaction Setup: Dissolve the crude (1R,2S)-epoxide in a 4:1 mixture of acetonitrile and distilled water. Causality: Acetonitrile acts as a polar aprotic modulator, stabilizing the polarized transition state without overly solvating a free carbocation.
-
Acidification: Add catalytic sulfuric acid (H 2 SO 4 , 0.1 M final concentration) dropwise at 0 °C.
-
Hydrolysis: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Do not apply heat. Causality: Thermal energy promotes the SN1 dissociation pathway. Keeping the reaction at or below ambient temperature enforces the SN2 trajectory, ensuring complete inversion at the benzylic C1 carbon.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to afford the pure (1S,2R)-1-phenylcyclohexane-1,2-diol as white crystals.
Mechanistic pathway of the acid-catalyzed stereospecific epoxide ring-opening.
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An In-Depth Technical Guide to the Mechanism of Osmium-Catalyzed Asymmetric Dihydroxylation
Introduction
The osmium-catalyzed asymmetric dihydroxylation (AD) of alkenes, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the enantioselective preparation of vicinal diols.[1][2] These chiral 1,2-diols are pivotal building blocks in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals.[2][3] Developed principally by K. Barry Sharpless, for which he was awarded a share of the 2001 Nobel Prize in Chemistry, this reaction transforms prochiral alkenes into enantiomerically enriched diols with high levels of stereocontrol.[4][5] This guide offers an in-depth exploration of the reaction's mechanism, the critical roles of its components, and practical insights for its successful application in a research and development setting.
The significance of the Sharpless Asymmetric Dihydroxylation lies in its ability to introduce two adjacent stereocenters in a single, highly predictable step. The reaction typically utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, a stoichiometric co-oxidant, and a buffered aqueous-organic solvent system.[4][6] The commercially available "AD-mix" formulations, containing the osmium catalyst, chiral ligand, co-oxidant, and buffer, have greatly simplified the execution of this powerful transformation.[4][6]
This document will delve into the intricacies of the catalytic cycle, the debate surrounding the key mechanistic steps, the function of each component in the reaction mixture, and the factors that govern the high enantioselectivity observed.
The Catalytic System: A Symphony of Reagents
The success of the osmium-catalyzed asymmetric dihydroxylation hinges on the interplay of several key components, each with a specific and crucial role. The standard reaction mixture, often conveniently packaged as AD-mix-α or AD-mix-β, contains the following:
| Component | Function |
| Osmium Tetroxide (OsO₄) or Potassium Osmate (K₂OsO₂(OH)₄) | The primary catalytic oxidant responsible for the dihydroxylation of the alkene.[4][6] |
| Chiral Ligand | Typically a cinchona alkaloid derivative, such as (DHQ)₂PHAL or (DHQD)₂PHAL, which creates a chiral environment around the osmium center, directing the stereochemical outcome of the reaction.[4][7] |
| Stoichiometric Co-oxidant | Most commonly potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), which regenerates the active Os(VIII) species from the Os(VI) state formed after dihydroxylation, allowing for the use of catalytic amounts of the expensive and toxic osmium.[4][6] |
| Base | Typically potassium carbonate (K₂CO₃), used to maintain a stable, slightly basic pH, as the reaction proceeds more rapidly under these conditions.[1][5] |
| Solvent System | A biphasic mixture, commonly tert-butanol and water, which facilitates the interaction of all components.[8] |
| Additive (Optional) | Methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate the hydrolysis of the osmate ester intermediate, particularly for non-terminal alkenes.[4][6] |
The choice between AD-mix-α, containing the dihydroquinine (DHQ) based ligand, and AD-mix-β, containing the dihydroquinidine (DHQD) based ligand, dictates the enantiomeric outcome of the diol product.[4] This predictability is a key feature of the reaction's utility.
The Catalytic Cycle: A Mechanistic Deep Dive
The mechanism of the Sharpless asymmetric dihydroxylation has been the subject of extensive investigation, leading to a well-accepted primary catalytic cycle and a potential secondary pathway that can influence enantioselectivity.[4][6]
The Primary Catalytic Cycle
The primary catalytic cycle is responsible for the high enantioselectivity observed in the reaction. It can be broken down into the following key steps:
-
Ligand Binding and Catalyst Activation: The reaction initiates with the formation of a complex between osmium tetroxide and the chiral ligand.[4][6] Crystallographic studies have revealed that the active catalyst features a pentacoordinate osmium species situated within a U-shaped binding pocket created by the ligand.[4] This chiral environment is fundamental to the asymmetric induction.
-
Alkene Coordination and Cycloaddition: The alkene substrate then coordinates to the chiral osmium-ligand complex. The prevailing mechanistic hypothesis involves a [3+2]-cycloaddition between the alkene and two of the Os=O bonds of the osmium tetroxide.[3][4] This concerted step leads to the formation of a five-membered cyclic osmate(VI) ester intermediate.[3][9] An alternative [2+2]-cycloaddition followed by rearrangement has also been considered, but experimental and computational evidence generally favors the [3+2] pathway.[10][11] The chiral ligand sterically hinders one face of the alkene, forcing the osmium tetroxide to approach from the less hindered face, thereby dictating the stereochemistry of the diol.
-
Hydrolysis: The cyclic osmate(VI) ester is then hydrolyzed to release the desired vicinal diol.[4][6] This step regenerates a reduced osmium(VI) species. The hydrolysis can be accelerated by the addition of methanesulfonamide.[4][12]
-
Reoxidation: The final step in the primary cycle is the reoxidation of the osmium(VI) species back to the active osmium(VIII) tetroxide by the stoichiometric co-oxidant, such as potassium ferricyanide.[4][6] This regeneration allows the catalytic cycle to continue.
Caption: The primary catalytic cycle of the Sharpless asymmetric dihydroxylation.
The Secondary Catalytic Cycle: A Competing Pathway
A potential secondary catalytic cycle can compete with the primary pathway and often leads to a decrease in the overall enantioselectivity of the reaction.[4][6] This secondary pathway becomes significant if the osmate ester intermediate is oxidized back to an osmium(VIII)-diol complex before it can dissociate and undergo hydrolysis.[4] This osmium(VIII)-diol complex can then dihydroxylate another alkene molecule, but this subsequent dihydroxylation generally proceeds with lower enantioselectivity.[4][6]
The occurrence of this secondary cycle can be suppressed by employing a higher molar concentration of the chiral ligand, which favors the primary pathway.[4][6]
Caption: The secondary catalytic cycle leading to lower enantioselectivity.
The Role of the Chiral Ligand: Architect of Stereoselectivity
The high enantioselectivity of the Sharpless asymmetric dihydroxylation is a direct consequence of the chiral environment created by the cinchona alkaloid-derived ligands.[4][5] These ligands, typically dimeric ethers of dihydroquinine (DHQ) or dihydroquinidine (DHQD) linked by a phthalazine (PHAL) spacer, possess a unique U-shaped binding pocket.[4]
This pocket effectively shields one face of the alkene from the approach of the osmium tetroxide, leaving the other face exposed for dihydroxylation. The choice of the pseudoenantiomeric ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, allows for the selective synthesis of either enantiomer of the diol product with high predictability.[4][5] The mnemonic device developed by Sharpless provides a simple way to predict the stereochemical outcome based on the ligand and the substitution pattern of the alkene.[5]
Ligand-Accelerated Catalysis: A Key Principle
A crucial aspect of the Sharpless asymmetric dihydroxylation is the phenomenon of "ligand-accelerated catalysis" (LAC).[11][13] The presence of the chiral nitrogen-containing ligand not only induces asymmetry but also significantly increases the rate of the dihydroxylation reaction compared to the uncatalyzed reaction with osmium tetroxide alone.[5][11] This rate enhancement is a key factor in the efficiency and practicality of the catalytic process.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a general procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Alkene substrate
-
Methanesulfonamide (optional, for non-terminal alkenes)
-
Sodium sulfite (for quenching)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water in a 1:1 ratio.
-
Add the AD-mix reagent (typically 1.4 g per 1 mmol of alkene) and stir until the solids are largely dissolved.
-
If using, add methanesulfonamide (1 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 equivalent) to the stirred mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can range from a few hours to 24 hours depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stir for 30-60 minutes at room temperature.
-
Add an organic solvent (e.g., ethyl acetate) to the mixture and stir.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
The crude product can be purified by column chromatography or recrystallization.
Self-Validating System: The high predictability of the stereochemical outcome based on the chosen AD-mix serves as an internal validation of the protocol. The enantiomeric excess of the product, determined by chiral chromatography or other analytical techniques, should align with literature precedents for the specific substrate and ligand combination.
Factors Influencing Enantioselectivity and Reactivity
Several factors can influence the outcome of the asymmetric dihydroxylation reaction:
-
Alkene Substitution: The reaction is highly effective for a wide range of alkenes. Generally, more electron-rich double bonds react faster.[4] The substitution pattern of the alkene also plays a significant role in determining the level of enantioselectivity.
-
Ligand Concentration: As previously mentioned, a higher concentration of the chiral ligand can suppress the secondary catalytic cycle and improve enantioselectivity.[4][6]
-
Reaction Temperature: The reaction is typically carried out at 0 °C or room temperature. Lower temperatures can sometimes lead to higher enantioselectivity.
-
pH: Maintaining a stable, slightly basic pH is crucial for optimal reaction rates.[1] The buffer included in the AD-mix helps to control the pH.
-
Co-oxidant: While potassium ferricyanide is the most common co-oxidant, others like NMO can also be used.[4] The choice of co-oxidant can sometimes influence the reaction rate and selectivity.
Conclusion
The osmium-catalyzed asymmetric dihydroxylation stands as a testament to the power of ligand-accelerated catalysis and the rational design of chiral catalysts. Its robust nature, high enantioselectivity, and broad substrate scope have made it an indispensable tool for synthetic chemists in both academic and industrial settings. A thorough understanding of its intricate mechanism, the roles of its various components, and the factors that govern its outcome is essential for its successful and reliable application in the synthesis of complex, stereochemically defined molecules. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers, scientists, and drug development professionals to effectively harness the potential of this remarkable transformation.
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From Serendipity to Rational Design: A Technical Guide to the Discovery and Application of Chiral Diols in Synthesis
Abstract
Chiral diols represent a cornerstone of modern asymmetric synthesis, serving as indispensable building blocks, chiral auxiliaries, and ligands for a vast array of stereoselective transformations.[1][2] Their journey from a serendipitous discovery in the 19th century to their current status as rationally designed, high-performance catalysts is a compelling narrative of scientific inquiry and innovation. This guide provides an in-depth technical exploration of the discovery, history, and synthetic application of chiral diols, aimed at researchers, scientists, and professionals in drug development. We will delve into the foundational principles, examine key historical milestones such as the development of the Sharpless Asymmetric Dihydroxylation, and provide field-proven insights into the practical application of these vital molecules.
The Genesis of Chirality: Pasteur and the Tartaric Acid Enigma
The story of chiral diols begins not with diols themselves, but with the very concept of molecular chirality. In 1848, a young Louis Pasteur, while investigating the crystalline forms of tartaric acid salts derived from wine fermentation, made a landmark observation.[3][4][5] Scientists of the era were perplexed by two forms of tartaric acid: one, derived from nature, was optically active (it rotated plane-polarized light), while another, known as "racemic acid," was identical in composition but optically inactive.[6][7][8]
With meticulous care, Pasteur observed that crystals of the sodium ammonium salt of racemic acid were not uniform. Instead, they were a mixture of two distinct crystal types that were mirror images of each other—enantiomorphs.[6][9] Using tweezers, he painstakingly separated the "left-handed" and "right-handed" crystals.[10] When he dissolved each type in water, he found that one solution rotated polarized light to the right (dextrorotatory), just like the natural form, while the other rotated it to the left (levorotatory) by an equal magnitude.[4][6] He correctly deduced that the optical inactivity of the racemic acid was due to it being a 1:1 mixture of these two opposing molecules, which he termed "enantiomers."[6]
This singular experiment with tartaric acid, a C4-dicarboxylic acid diol, was the birth of stereochemistry.[5][10] It established that molecules could exist as non-superimposable mirror images and that this three-dimensional architecture was the source of optical activity.[9] Pasteur's work laid the essential theoretical groundwork for the entire field of asymmetric synthesis.
Early Synthetic Strategies: Leveraging Nature's Chiral Pool
For decades following Pasteur's discovery, the primary source of enantiomerically pure compounds, including chiral diols, was nature itself. This approach, now known as chiral pool synthesis , utilizes readily available, inexpensive, and enantiopure natural products like amino acids, carbohydrates, terpenes, and hydroxy acids as starting materials.[11][12]
The fundamental principle is that the inherent chirality of the starting material can be preserved and transferred through a synthetic sequence to create a new, complex chiral molecule.[12] Tartaric acid, the very molecule that started it all, became a workhorse of the chiral pool. Its C2-symmetric diol structure provided a rigid and predictable stereochemical scaffold.
One of the most powerful classes of chiral auxiliaries derived from the chiral pool is the TADDOL family (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols). Developed by Dieter Seebach and his group, TADDOLs are synthesized from esters of tartaric acid.[13][14] The reaction of a tartrate acetal or ketal with an excess of an aryl Grignard reagent yields these exceptionally versatile C2-symmetric diols.[13][14]
TADDOLs have found widespread use as chiral ligands in a multitude of enantioselective reactions, including nucleophilic additions to aldehydes, Diels-Alder reactions, and catalytic hydrogenations.[2][13] Their effectiveness stems from the well-defined, propeller-like chiral environment they create around a metal center, which effectively shields one face of the substrate, directing the approach of the incoming reagent.[13][14]
The Catalytic Revolution: The Sharpless Asymmetric Dihydroxylation
While chiral pool synthesis was powerful, its scope was limited to the structures available in nature. The true paradigm shift in accessing chiral diols came with the development of catalytic asymmetric methods. The pinnacle of this revolution is the Sharpless Asymmetric Dihydroxylation (SAD or AD) , a discovery for which K. Barry Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry.[15][16]
Building upon the existing, non-chiral Upjohn dihydroxylation which used a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric re-oxidant, Sharpless and his team sought to render the reaction enantioselective.[17][18] Their breakthrough, first reported in the 1980s, was the addition of chiral ligands derived from cinchona alkaloids—specifically, derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD).[17][19]
These ligands coordinate to the osmium center, creating a chiral active site that differentiates between the two faces of a prochiral alkene. This results in the syn-addition of two hydroxyl groups across the double bond with high levels of enantioselectivity.[15][17]
Mechanism and The Power of Ligand Acceleration
The catalytic cycle of the Sharpless AD is a well-studied process.[15][20] It begins with the formation of a complex between OsO₄ and the chiral ligand.[15] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate(VI) ester intermediate.[17] Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), then regenerates the active Os(VIII) catalyst, allowing the cycle to continue.[15][21]
A key insight was the phenomenon of "ligand-accelerated catalysis," where the chiral ligand not only induces asymmetry but also significantly increases the reaction rate. This allows for extremely low catalyst loadings, reducing the need for the highly toxic and expensive osmium tetroxide.[20]
AD-mix-α and AD-mix-β: Unprecedented Practicality
A major contribution to the widespread adoption of the Sharpless AD was the development of pre-packaged reagent mixtures known as AD-mix .[22][23][24] These mixtures contain the osmium catalyst, the re-oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and the chiral ligand in optimized proportions, making the reaction extraordinarily simple to perform.[25][26]
Two versions are commercially available, providing access to either enantiomer of the diol product:[15][23]
-
AD-mix-α : Contains the ligand (DHQ)₂PHAL, an adduct of hydroquinine.
-
AD-mix-β : Contains the pseudoenantiomeric ligand (DHQD)₂PHAL, an adduct of hydroquinidine.
The choice between AD-mix-α and AD-mix-β dictates the facial selectivity of the dihydroxylation, which can be reliably predicted using a simple mnemonic device based on the substitution pattern of the alkene.[27]
Modern Methods and Future Outlook
The foundational work on chiral pool synthesis and catalytic asymmetric dihydroxylation has paved the way for a diverse array of modern methods for preparing chiral diols. These include:
-
Enzymatic Resolutions and Reductions : Biocatalysis offers an environmentally friendly and highly selective route. Enzymes like lipases, epoxide hydrolases, and ketoreductases can resolve racemic diols or reduce diketones with exceptional enantiopurity.[28][29][30][31] These methods operate under mild conditions and can provide access to diols that are challenging to synthesize chemically.[28]
-
Desymmetrization : Starting with a symmetrical meso or prochiral diol, a chiral catalyst can selectively functionalize one of the two hydroxyl groups, breaking the symmetry and creating a chiral product.[32]
-
Organocatalysis : Chiral organic molecules, such as proline derivatives, can catalyze the asymmetric reduction of hydroxy ketones to form chiral 1,3-diols, avoiding the use of metals entirely.[31]
Chiral diols remain at the forefront of chemical synthesis. They are not only target molecules themselves but are also crucial ligands for other asymmetric transformations, including the formation of chiral amines and other functional groups.[1][33] The ongoing development of new catalytic systems with broader substrate scope, higher efficiency, and greater sustainability ensures that the legacy that began with Pasteur's patient observation will continue to enable innovation in medicine, materials science, and beyond.[31]
Data and Protocols
Comparison of Synthetic Strategies
| Strategy | Principle | Typical Selectivity (ee) | Advantages | Disadvantages |
| Chiral Pool Synthesis | Incorporation of a naturally occurring chiral building block (e.g., tartaric acid). | >99% | Inexpensive starting materials, high enantiopurity. | Limited to the structures available in nature; can require lengthy synthetic routes.[12] |
| Sharpless AD | Catalytic asymmetric syn-dihydroxylation of an alkene using OsO₄ and a chiral ligand. | 90-99.9% | Broad substrate scope, high enantioselectivity, predictable stereochemistry, commercially available reagents (AD-mix).[15][17] | Uses toxic and expensive osmium; may be less effective for certain electron-deficient or sterically hindered alkenes. |
| Enzymatic Methods | Use of enzymes (e.g., ketoreductases, lipases) for kinetic resolution or asymmetric reduction. | >99% | Environmentally benign, extremely high selectivity, mild reaction conditions.[28][30] | Substrate scope can be limited to the enzyme's specificity; requires screening and optimization. |
Mandatory Visualizations
Key Experimental Protocol: Asymmetric Dihydroxylation of 1-Phenylcyclohexene
This protocol describes a representative Sharpless Asymmetric Dihydroxylation to produce a chiral diol, which serves as a self-validating system for achieving high enantioselectivity.
Objective: To synthesize (1R,2S)-1-phenylcyclohexane-1,2-diol with high enantiomeric excess using AD-mix-β.
Materials:
-
AD-mix-β (1.4 g per 1 mmol of alkene)
-
1-Phenylcyclohexene (1 mmol, 158 mg)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL). Stir the mixture at room temperature until homogeneous. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add AD-mix-β (1.4 g) to the solvent mixture and stir vigorously until the solids are dissolved and the mixture becomes a vibrant yellow-orange color.
-
Substrate Addition: Add 1-phenylcyclohexene (158 mg, 1 mmol) to the reaction mixture at 0 °C. The flask should be loosely capped to allow for air exchange.
-
Reaction Monitoring: Continue stirring the reaction vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours, indicated by the disappearance of the starting alkene.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature. Stir for an additional hour. The color will change from orange to a pale yellow or brown.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (1R,2S)-1-phenylcyclohexane-1,2-diol as a white solid.
-
Characterization: The product's identity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) must be determined by chiral HPLC or by converting the diol to a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.
References
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Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
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Grokipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
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Serpone, N. (2019). Pasteur and Molecular Chirality. Substantia, 3(2), 5-11. [Link]
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Biotrans. (2023). 1-pot 2-step enzymatic synthesis for chiral diols. Retrieved from [Link]
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University of Waterloo. (n.d.). 3.6 Introduction to Chirality. Biology and Chemistry for Human Biosciences. Retrieved from [Link]
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Scribd. (2023). Sharpless Dihydroxylation Mechanism Explained. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 5.4: Pasteur's Discovery of Enantiomers. Retrieved from [Link]
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MDPI. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 957. [Link]
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ACS Publications. (2006). Enzymatic Approach to Enantiomerically Pure 5-Alken-2,4-diols and 4-Hydroxy-5-alken-2-ones: Application to the Synthesis of Chiral Synthons. The Journal of Organic Chemistry, 71(14), 5270–5276. [Link]
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All Things Organic Chemistry. (2015). How can we prepare a chiral compound? PART III. Chiral pool synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. Retrieved from [Link]
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ACS Publications. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. JACS Au, 2(10), 2267–2274. [Link]
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Royal Society of Chemistry. (2012). Dicarbonyl reduction by single enzyme for the preparation of chiral diols. Catalysis Science & Technology, 2(1), 29-40. [Link]
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Michigan State University. (n.d.). Louis Pasteur. Department of Chemistry. Retrieved from [Link]
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Keio University. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]
-
Italian Physical Society. (n.d.). Louis Pasteur in the mirror: Two hundred years after his birth. Retrieved from [Link]
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ResearchGate. (n.d.). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Retrieved from [Link]
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MDPI. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Catalysts, 8(9), 374. [Link]
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Chem-Station. (2014). Karl Barry Sharpless. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Pasteur – The Harbinger of Stereochemistry. Resonance. Retrieved from [Link]
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MIT News. (2001). Sharpless, former MIT professor, wins Nobel in chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. Retrieved from [Link]
-
Jinbei. (2026). The Crystal That Shaped Science: A Complete Guide to L(+)-Tartaric Acid. Retrieved from [Link]
-
ACS Publications. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11966-12015. [Link]
- Google Books. (n.d.). TADDOLs and Derivatives: Synthesis and Applications in Enantioselective Processes.
-
Wiley Online Library. (n.d.). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral N,N′-dioxide ligands: Synthesis, coordination chemistry and asymmetric catalysis. Retrieved from [Link]
-
OMICS International. (n.d.). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Retrieved from [Link]
-
Wikipedia. (n.d.). AD-mix. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Pasteur and chirality: A story of how serendipity favors the prepared minds. Retrieved from [Link]
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Nobel Prize Outreach. (2001). Nobel Lecture, December 8, 2001 by K. Barry Sharpless. Retrieved from [Link]
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Grokipedia. (n.d.). AD-mix. Retrieved from [Link]
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CureFFI.org. (2015). Organic chemistry 15: Stereochemistry - meso compounds, resolution. Retrieved from [Link]
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Research and Reviews. (n.d.). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. Retrieved from [Link]
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Spectroscopic Elucidation and Conformational Analysis of (1S,2R)-1-Phenylcyclohexane-1,2-diol: A Comprehensive Technical Guide
Executive Summary
(1S,2R)-1-phenylcyclohexane-1,2-diol is a highly valuable chiral scaffold utilized in asymmetric synthesis, the development of chiral auxiliaries, and the design of conformationally restricted crown ethers[1]. The precise spatial arrangement of its functional groups dictates its reactivity and its utility in stereocontrolled transformations.
For researchers and drug development professionals, the unambiguous characterization of this specific stereoisomer is critical. This whitepaper provides an in-depth analysis of the spectroscopic signatures (NMR, IR, and Mass Spectrometry) of the (1S,2R) isomer. Rather than merely listing data points, this guide explores the underlying conformational causality —specifically, how steric bulk and ring dynamics dictate the molecule's spectral output.
Stereochemical & Conformational Framework
To understand the spectroscopic data of (1S,2R)-1-phenylcyclohexane-1,2-diol, one must first establish its three-dimensional conformation. The (1S,2R) configuration corresponds to the trans-diol isomer[1].
In substituted cyclohexanes, the conformational equilibrium is governed by the A-values (steric strain) of the substituents. The phenyl group possesses a massive A-value ( ≈3.0 kcal/mol), which effectively "locks" the cyclohexane ring into a chair conformation where the phenyl group occupies the equatorial position[1].
Because the phenyl group at C1 is equatorial, the hydroxyl group at C1 is forced into the axial position. For the C2 hydroxyl group to maintain the trans relationship (1S,2R) relative to the C1 hydroxyl, it must also occupy an axial position. Consequently, the molecule overwhelmingly favors a diaxial-diol conformation.
Conformational equilibrium of (1S,2R)-1-phenylcyclohexane-1,2-diol favoring the diaxial-diol.
This diaxial arrangement (anti-periplanar, ≈180∘ dihedral angle) prevents the formation of an intramolecular hydrogen bond, a structural reality that profoundly impacts both its IR and NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive tool for assigning the stereochemistry of cyclohexane derivatives. The chemical shifts and coupling constants ( J ) are direct manifestations of the molecule's locked conformation[2].
1 H NMR Causality and the Karplus Equation
The most diagnostic proton in the 1 H NMR spectrum is the methine proton at C2 ( HC2 ). In the favored diaxial-diol conformation, the C2-OH is axial, meaning HC2 must be equatorial .
According to the Karplus equation, the vicinal coupling constant ( 3J ) depends on the dihedral angle between coupled protons. An equatorial proton ( HC2 ) coupled to the adjacent C3 protons (one axial, one equatorial) will have dihedral angles of approximately 60∘ . This results in small coupling constants ( 3Jeq,ax and 3Jeq,eq≤5 Hz). Therefore, HC2 appears as a narrow multiplet (or a narrow doublet of doublets). This is in stark contrast to isomers where HC2 is axial, which would exhibit a large trans-diaxial coupling ( 3Jax,ax≈10−12 Hz)[3].
Summarized NMR Data
Table 1: Expected 1 H and 13 C NMR Spectral Summary (in CDCl 3 )
| Nucleus | Shift (ppm) | Multiplicity & Coupling ( J in Hz) | Assignment & Structural Rationale |
| 1 H | 7.20 - 7.50 | m (5H) | Aromatic protons of the equatorial phenyl ring. |
| 1 H | ~ 4.00 | narrow m ( 3J≤5 Hz) | HC2 (equatorial) . Small J confirms the axial position of C2-OH. |
| 1 H | 2.00 - 2.50 | br s (2H) | Hydroxyl protons (concentration and solvent dependent). |
| 1 H | 1.20 - 1.90 | m (8H) | Aliphatic ring protons (C3, C4, C5, C6). |
| 13 C | 145.0 | s (Quaternary) | Aromatic ipso-carbon (C1'). |
| 13 C | 125.0 - 128.5 | d (Aromatic CH) | Aromatic ortho, meta, para carbons. |
| 13 C | ~ 75.0 | s (Quaternary) | C1 (Carbinol carbon bearing the phenyl group). |
| 13 C | ~ 70.0 | d (CH) | C2 (Carbinol carbon bearing the secondary hydroxyl). |
| 13 C | 20.0 - 35.0 | t (CH 2 ) | Aliphatic ring carbons (C3, C4, C5, C6). |
Vibrational Spectroscopy (Infrared)
Infrared (IR) spectroscopy provides critical insights into the hydrogen-bonding network of the molecule. Because the (1S,2R) isomer adopts a diaxial-diol conformation, the distance and angle between the two hydroxyl groups prohibit intramolecular hydrogen bonding[1].
-
In Dilute Solution (e.g., CCl 4 ): The IR spectrum will exhibit a sharp absorption band in the 3600–3650 cm −1 region, characteristic of "free" (non-hydrogen-bonded) O-H stretching.
-
In the Solid State (ATR-IR): The molecules assemble into closed-loop tetrameric structures held together by strong intermolecular hydrogen bonds[2]. This shifts the O-H stretch to a broad, intense band centered around 3350 cm −1 [4].
Table 2: Key IR Vibrational Assignments (Solid State ATR-IR)
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Diagnostic Significance |
| ~ 3350 | Strong, Broad | O-H stretch | Indicates extensive intermolecular H-bonding in the solid state[2]. |
| 3030 - 3080 | Weak | C-H stretch (sp 2 ) | Aromatic C-H stretches from the phenyl ring. |
| 2850 - 2930 | Medium | C-H stretch (sp 3 ) | Aliphatic C-H stretches from the cyclohexane ring. |
| ~ 1450, 1495 | Medium | C=C stretch | Aromatic ring breathing modes. |
| 1050 - 1150 | Strong | C-O stretch | Secondary and tertiary alcohol C-O stretching vibrations. |
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural connectivity through predictable fragmentation pathways. The molecular ion ( M+∙ ) for C 12 H 16 O 2 is observed at m/z 192[4].
Vicinal diols are highly susceptible to α -cleavage. The cleavage of the C1-C2 bond is driven by the stability of the resulting fragments. For this compound, α -cleavage yields a highly stabilized resonance-delocalized oxonium/acylium ion at m/z 105 ( [Ph−CO]+ ), which is a dominant peak in the spectrum. Subsequent loss of carbon monoxide (28 Da) yields the phenyl cation at m/z 77.
Principal electron ionization (EI) mass spectrometry fragmentation pathways.
Table 3: EI-MS Principal Ions and Fragmentation
| m/z | Relative Abundance | Ion Assignment | Mechanism of Formation |
| 192 | Low | M+∙ | Intact molecular ion. |
| 174 | Medium | [M−H2O]+∙ | Dehydration (loss of 18 Da), common for cyclic alcohols. |
| 105 | Base Peak (100%) | [C7H5O]+ | α -cleavage between C1 and C2 yielding the benzoyl cation. |
| 77 | High | [C6H5]+ | Loss of CO from the m/z 105 fragment yielding the phenyl cation. |
Experimental Protocols & Workflows
To ensure absolute trustworthiness and reproducibility of the spectroscopic data, the following self-validating protocols must be adhered to.
Protocol A: High-Resolution NMR Sample Preparation and Acquisition
Causality Check: Water in deuterated solvents will overlap with the hydroxyl protons (broad singlet ~2.0-2.5 ppm). Rigorous drying is required to observe true chemical shifts.
-
Solvent Preparation: Pass CDCl 3 (99.8% D) through a short plug of activated basic alumina to remove residual DCl and moisture. Store over activated 4Å molecular sieves.
-
Sample Dissolution: Weigh exactly 15.0 mg of (1S,2R)-1-phenylcyclohexane-1,2-diol into a clean, oven-dried 1.5 mL glass vial. Add 0.6 mL of the dried CDCl 3 .
-
Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to the solution to serve as the 0.00 ppm reference.
-
Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube using a glass Pasteur pipette.
-
Acquisition Parameters ( 1 H): Acquire at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds, acquisition time to 3.0 seconds, and collect a minimum of 16 scans to ensure a high signal-to-noise ratio.
-
Validation: Verify the equatorial nature of HC2 by applying a resolution enhancement window function (e.g., Gaussian multiplication) to accurately measure the 3J coupling constants ( ≤5 Hz).
Protocol B: Solid-State ATR-IR Acquisition
Causality Check: ATR-IR requires intimate contact between the crystal and the sample. Poor contact will result in weak signals, particularly in the diagnostic high-frequency O-H stretching region.
-
Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (air) using 32 scans at 4 cm −1 resolution.
-
Sample Application: Place approximately 2-3 mg of the crystalline diol directly onto the center of the ATR crystal.
-
Compression: Lower the pressure anvil and apply uniform pressure until the torque slips (ensuring optimal optical contact without crushing the crystal).
-
Acquisition: Collect the sample spectrum using 32 scans at 4 cm −1 resolution from 4000 to 400 cm −1 .
-
Validation: Confirm the presence of the broad intermolecular hydrogen-bonded O-H stretch at ~3350 cm −1 [2].
References
-
Organic Syntheses. "Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure." Organic Syntheses, Vol. 80, p. 129 (2003). Available at: [Link]
-
PubChem. "(1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 - PubChem." National Center for Biotechnology Information. Available at:[Link]
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The Strategist's Guide to Stereocontrol: An In-Depth Technical Whitepaper on Chiral Auxiliaries in Asymmetric Synthesis
Abstract
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the realms of pharmaceutical development and natural product discovery, where the biological activity of a molecule is intrinsically tied to its three-dimensional architecture.[1][2] Among the robust strategies for achieving such control, the use of chiral auxiliaries remains a powerful and reliable method.[3] This technical guide provides researchers, scientists, and drug development professionals with a field-proven perspective on the principles, applications, and experimental nuances of chiral auxiliary-mediated asymmetric synthesis. We will delve into the causality behind experimental choices for the most influential classes of auxiliaries, present detailed and validated protocols, and offer a comparative framework to guide the strategic selection of the optimal auxiliary for a given synthetic challenge.
The Core Principle: A Reversible Marriage of Chirality
Asymmetric synthesis aims to convert an achiral starting material into a chiral product, favoring the formation of one enantiomer over the other.[4][5] A chiral auxiliary is an enantiomerically pure compound that is temporarily and covalently attached to a prochiral substrate.[6][7] This "marriage" creates a chiral adduct, which now possesses two or more stereocenters. The key insight is that the subsequent reaction to form a new stereocenter results in diastereomers, not enantiomers.[7] These diastereomers have different physical properties and, crucially, different transition state energies, allowing for one to be formed preferentially.[8]
The success of this strategy hinges on a logical three-act narrative:
-
Attachment: The auxiliary must be easily and efficiently attached to the substrate.[1]
-
Diastereoselective Reaction: The inherent chirality of the auxiliary must effectively shield one of the two diastereotopic faces of the reactive center (e.g., an enolate), forcing an incoming reagent to approach from the less sterically hindered direction.[9]
-
Cleavage: The auxiliary must be removed under mild conditions that do not epimerize the newly created stereocenter, allowing for recovery of the enantiomerically enriched product and, ideally, the auxiliary itself for reuse.[1][6]
The Architect's Toolkit: Key Classes of Chiral Auxiliaries
While a vast number of auxiliaries have been developed, a select few have risen to prominence due to their broad applicability, high stereoselectivity, and predictable outcomes.[3] We will focus on four of the most influential classes.
Evans Oxazolidinones: The Gold Standard for syn-Aldol Reactions
Pioneered by David A. Evans, chiral oxazolidinones are arguably the most widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[11][12] They are readily prepared from inexpensive amino acids.[9]
Comparative Summary of Key Chiral Auxiliaries
| Auxiliary Class | Primary Application(s) | Typical Diastereoselectivity | Key Advantages | Common Limitations |
| Evans Oxazolidinones | syn-Aldol reactions, Alkylations, Conjugate Additions | >95:5 d.r. | Highly predictable syn selectivity, reliable, well-documented. [9][16] | Accessing anti-aldol products is less direct; cleavage can sometimes be difficult for hindered substrates. [11] |
| Myers' Pseudoephedrine | α-Alkylation of carboxylic acid derivatives | >97:3 d.r. | Inexpensive, readily available in both enantiomeric forms, products are often crystalline, robust for unreactive electrophiles. [17][18] | Requires stoichiometric strong base (LDA); regulatory restrictions on pseudoephedrine in some regions. [18] |
| Enders' SAMP/RAMP | α-Alkylation of ketones and aldehydes | >95% d.e. | Direct asymmetric alkylation of carbonyls, high enantioselectivity, well-established. [19][20] | Cleavage often requires ozonolysis, which can be incompatible with other functional groups. [19] |
| Oppolzer's Camphorsultam | Diels-Alder, Conjugate Additions, Alkylations, Hydroxylations | >95:5 d.r. | Highly rigid structure gives excellent facial bias, very versatile across many reaction types. [21][22] | Can be more expensive than other auxiliaries; cleavage can sometimes lead to side products. [23] |
Conclusion: A Timeless Strategy for Modern Challenges
In an era increasingly dominated by catalytic asymmetric methods, chiral auxiliaries maintain their status as an indispensable tool in the synthetic chemist's arsenal. Their reliability, predictability, and the high levels of stereocontrol they afford make them particularly valuable in the early stages of drug development and the total synthesis of complex natural products, where securing material in high enantiomeric purity is paramount. [3]The ability to form a separable diastereomer provides a self-validating system that is often easier to optimize and scale than a catalytic counterpart. By understanding the fundamental principles of stereocontrol and the specific mechanistic nuances of each auxiliary class, researchers can strategically deploy these powerful molecules to solve the most demanding challenges in asymmetric synthesis.
References
-
Sun, G., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Keresztes, I., et al. (2019). Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. PubMed. [Link]
-
Sun, G., et al. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. [Link]
-
Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]
-
Doubleday, W. W., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]
-
Sun, G., et al. (2025). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]
-
Doubleday, W. W., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Doubleday, W. W., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ERIC. [Link]
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Doubleday, W. W., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). ResearchGate. [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]
-
Myers Asymmetric Alkylation. SynArchive. [Link]
-
Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
(S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market. (2024). Chiralpedia. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Enriched Carbonyl Compounds. MIT. [Link]
-
Wiemer, A. J., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]
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Asymmetric Synthesis. SlideShare. [Link]
-
CHIRAL SYNTHESIS: AN OVERVIEW. (2015). ResearchGate. [Link]
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Curran, D. P., & Qi, H. (1996). CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. Serve Content. [Link]
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Chapter 1: Enolate Alkylations. University of California, Irvine. [Link]
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Rathnayake, U., et al. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses. [Link]
-
Zhao, H., et al. (2016). Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]
-
Keresztes, I., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PubMed Central. [Link]
-
Nanda, S. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. NPTEL. [Link]
-
Reddy, D. S., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
-
Mellem, K. T., & Myers, A. G. (2012). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PubMed Central. [Link]
-
Wu, J., et al. (2022). Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers: Concise Synthesis of (+)-Goniomitine. PubMed Central. [Link]
-
Asymmetric Synthesis of Deoxy-sugars. NPTEL. [Link]
-
Asymmetric Synthesis. IIP Series. [Link]
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Methodological & Application
Application Note: Precision Asymmetric Ketone Reduction via Chiral Diol-Metal Complexes
Executive Summary
The asymmetric reduction of prochiral ketones to enantioenriched secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. While various catalytic systems exist, the use of C2 -symmetric chiral diols—specifically 1,1'-bi-2-naphthol (BINOL)—in combination with metal hydrides or borane remains one of the most reliable and highly stereoselective methodologies available to synthetic chemists.
This application note provides a comprehensive, self-validating protocol for the enantioselective reduction of ketones using BINOL-modified Lithium Aluminum Hydride (BINAL-H) and highlights comparative catalytic borane systems. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind each experimental parameter to ensure reproducible, scale-ready results.
Mechanistic Causality & Design Principles
To achieve high enantiomeric excess (ee), the reducing agent must differentiate between the re and si faces of a prochiral ketone. Unmodified Lithium Aluminum Hydride (LiAlH₄) is highly reactive but completely unselective. By modifying LiAlH₄ with a chiral diol, we engineer a sterically demanding, rigid chiral pocket.
The C2 -symmetric binaphthyl backbone of BINOL restricts the conformational flexibility of the metal complex, creating a highly organized transition state[1]. When LiAlH₄ is reacted with one equivalent of ethanol and one equivalent of enantiopure BINOL, it forms the BINAL-H complex. Chelating ligands such as BINOL are specifically used to avoid disproportionation and suppress the achiral background reduction typically caused by unmodified LAH[2]. During the hydride transfer, the steric bulk of the binaphthyl system and the ethoxy ligand forces the larger substituent of the ketone into an equatorial-like position within a six-membered cyclic transition state, dictating strict enantiofacial discrimination.
Logical flow of enantiofacial discrimination induced by the C2-symmetric BINOL ligand.
Comparative Substrate Scope and Performance
The efficacy of chiral diol-mediated reductions varies based on the metal center and the stoichiometric vs. catalytic nature of the reductant. The table below summarizes benchmark performance data across different BINOL-based systems.
| Substrate | Catalyst / Ligand System | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) |
| Acetophenone | (R)-BINOL / LiAlH₄ | BINAL-H (Stoichiometric) | 90 | 95 (R) |
| Propiophenone | (R)-BINOL / LiAlH₄ | BINAL-H (Stoichiometric) | 92 | 96 (R) |
| 4-Methylacetophenone | Polyether-supported BINOL | Borane (Catalytic) | 96 | >99 (R)[3] |
| α -Tetralone | (S)-BINOL / LiAlH₄ | BINAL-H (Stoichiometric) | 88 | 94 (S) |
| Aliphatic Ketones | (BINOL)Al(III) Complex | 2-Propanol (MSPV Catalytic) | 80-85 | 93-98[4] |
Experimental Workflow
Step-by-step workflow for the BINAL-H mediated asymmetric ketone reduction.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of the (R)-BINAL-H Reagent
Note: This procedure must be conducted under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
-
LiAlH₄ Solution Preparation: Suspend 3.0 mmol of standardized LiAlH₄ powder in 10 mL of anhydrous Tetrahydrofuran (THF) at 0 °C.
-
Causality: THF acts as a coordinating solvent that stabilizes the reactive aluminum hydride species.
-
-
Ethanol Addition: Slowly add 3.0 mmol of anhydrous ethanol dropwise over 10 minutes. Stir for an additional 15 minutes.
-
Causality: Ethanol replaces exactly one hydride on the aluminum center. This mono-alkoxy substitution is critical; it breaks the symmetry of the final complex, ensuring that only one active hydride remains for transfer, preventing unselective background reduction.
-
-
BINOL Chelation: Dissolve 3.0 mmol of (R)-(+)-BINOL in 15 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Thermodynamic Equilibration: Heat the mixture to reflux (approx. 66 °C) for 30 minutes, then cool back to room temperature.
-
Causality: Initial complexation at low temperatures yields a kinetic mixture of diastereomeric aluminate complexes. Refluxing drives the system to the single, most thermodynamically stable (R)-BINAL-H diastereomer, guaranteeing high ee in the subsequent step.
-
Protocol B: Enantioselective Reduction of Acetophenone
-
Cryogenic Cooling: Cool the freshly prepared (R)-BINAL-H solution to exactly -78 °C using a dry ice/acetone bath.
-
Causality: Lowering the temperature minimizes the kinetic energy of the system, thereby amplifying the free energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states. This maximizes enantiofacial discrimination.
-
-
Substrate Addition: Dissolve 1.0 mmol of acetophenone in 5 mL of anhydrous THF. Add this dropwise down the side of the flask over 30 minutes to maintain the internal temperature.
-
Reaction Maturation: Stir the mixture at -78 °C for 2 hours, then slowly warm to -20 °C and stir for an additional 1 hour.
-
Quenching Sequence: Quench the reaction by the slow addition of 2 mL of methanol, followed by 5 mL of 1M HCl.
-
Causality: Methanol safely decomposes any unreacted hydride without violent hydrogen evolution. The subsequent addition of HCl breaks down the rigid aluminum-BINOL complex and solubilizes the aluminum salts, preventing the formation of intractable emulsions during extraction.
-
-
Isolation: Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate (R)-1-phenylethanol.
System Validation & Quality Control
To ensure this protocol acts as a self-validating system, implement the following analytical checks:
-
Reagent Titration: Validate the active hydride concentration of the LiAlH₄ batch via iodometric titration prior to use. Excess LiAlH₄ will bypass the BINOL complexation and result in racemic product formation[2].
-
Moisture Profiling: Perform Karl Fischer titration on the anhydrous THF. Moisture levels must be strictly <10 ppm. Water will prematurely hydrolyze the BINAL-H complex, destroying the chiral pocket.
-
In-Process Control (IPC): Utilize Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5) to quantify the enantiomeric excess of the crude reaction mixture before scale-up.
Sources
Application Note: (1S,2R)-1-Phenylcyclohexane-1,2-diol as a Privileged Chiral Ligand Scaffold in Transition Metal Catalysis
Executive Summary
The development of highly enantioselective transition metal catalysts relies heavily on the architectural rigidity and electronic tunability of chiral ligands. (1S,2R)-1-phenylcyclohexane-1,2-diol has emerged as a privileged chiral scaffold in modern asymmetric synthesis [1]. Moving beyond its traditional role as a temporary chiral auxiliary, the well-defined trans-relationship of its hydroxyl groups and the steric bulk of its phenyl ring make it an exceptional foundation for synthesizing permanent chiral ligands (e.g., diethers, diamines, and phosphoramidites) [1, 2].
This application note provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic insights, and comparative data for deploying (1S,2R)-1-phenylcyclohexane-1,2-diol-derived ligands in titanium, zinc, and ruthenium-catalyzed asymmetric transformations.
Mechanistic Insights: The Structural Advantage
The efficacy of (1S,2R)-1-phenylcyclohexane-1,2-diol stems from its unique conformational dynamics:
-
Conformational Locking: The rigid cyclohexane framework restricts the rotational degrees of freedom commonly found in acyclic diols.
-
Steric Shielding: The phenyl group positioned adjacent to the diol moiety acts as a highly effective steric barrier. When coordinated to a transition metal, this phenyl ring is forced into an equatorial position, effectively shielding one diastereotopic face of the metal complex and dictating the trajectory of incoming substrates [3].
-
Versatile Derivatization: The vicinal diol serves as a bidentate anchor for early transition metals (Ti, Zn) or can be readily converted into phosphoramidites and diethers to tune the electronic properties of late transition metals (Rh, Ru) [4].
Workflow for deriving transition metal ligands from the diol scaffold.
Experimental Protocols
Protocol A: Titanium-Mediated Enantioselective Alkylation of Aldehydes
The direct addition of highly reactive organomagnesium (Grignard) or organolithium reagents to aldehydes typically results in fast, uncatalyzed racemic background reactions. To achieve high enantioselectivity, the (1S,2R)-1-phenylcyclohexane-1,2-diol ligand is used in conjunction with Titanium(IV) isopropoxide [Ti(O-iPr)₄] [2].
Causality of Experimental Choices: Ti(O-iPr)₄ is utilized in superstoichiometric amounts to transmetallate the highly reactive RMgX into a less reactive, milder R-Ti(O-iPr)₃ nucleophile. This effectively suppresses the racemic background reaction, allowing the chiral diol-titanium complex to dictate the stereochemical delivery of the alkyl group [2].
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 1.0 mmol of the dimethyl ether derivative of (1S,2R)-1-phenylcyclohexane-1,2-diol in 5.0 mL of anhydrous THF under an argon atmosphere.
-
Pre-catalyst Formation: Cool the solution to 0 °C. Add 1.2 mmol of Ti(O-iPr)₄ dropwise. Stir for 30 minutes to allow the formation of the chiral Ligand-Ti(O-iPr)₄ complex.
-
Transmetallation: Cool the reaction mixture to -40 °C. Critical Step: Maintaining -40 °C is essential because the active alkyl-titanium species has a short half-life; higher thermal energies degrade stereocontrol [5]. Slowly add 3.0 mmol of the Grignard reagent (e.g., n-BuMgCl) over 15 minutes. Stir for 10 minutes.
-
Substrate Addition: Add 1.0 mmol of the target aldehyde (e.g., benzaldehyde) dropwise. Maintain stirring at -40 °C for 4 hours.
-
Quenching & Isolation: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting chiral secondary alcohol via flash chromatography.
Catalytic cycle for Ti-mediated asymmetric alkylation of aldehydes.
Protocol B: Synthesis of Phosphoramidite Ligands for Ru-Catalyzed Hydrogenation
Phosphoramidite ligands derived from (1S,2R)-1-phenylcyclohexane-1,2-diol are highly effective for the asymmetric hydrogenation of functionalized olefins [4].
Causality of Experimental Choices: Reacting the diol with phosphorus trichloride (PCl₃) followed by a secondary amine generates a monodentate phosphoramidite. The bulky phenyl group on the cyclohexane ring creates a deep, asymmetric chiral pocket around the Ruthenium center, forcing the prochiral olefin to coordinate in a single, sterically favored orientation.
Step-by-Step Methodology:
-
Phosphorylation: Dissolve 2.0 mmol of (1S,2R)-1-phenylcyclohexane-1,2-diol and 6.0 mmol of triethylamine in 15 mL of anhydrous toluene. Cool to 0 °C.
-
PCl₃ Addition: Slowly add 2.0 mmol of PCl₃. Stir for 2 hours at room temperature. The formation of triethylamine hydrochloride salts will be visible as a white precipitate.
-
Amination: Filter the mixture under argon to remove the salts. Cool the filtrate to -20 °C and add 2.2 mmol of a secondary amine (e.g., dimethylamine). Stir for 4 hours, allowing it to warm to room temperature.
-
Complexation: Isolate the phosphoramidite ligand and combine 2.1 equivalents of it with 1.0 equivalent of [Ru(benzene)Cl₂]₂ in dichloromethane. Stir at 50 °C for 2 hours to yield the active Ru-catalyst.
Quantitative Data & Comparative Analysis
The following table summarizes the quantitative performance of various ligands derived from the (1S,2R)-1-phenylcyclohexane-1,2-diol scaffold across different transition metal-catalyzed reactions.
| Ligand Derivative | Metal Catalyst | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Dimethyl Ether | Ti(O-iPr)₄ | Asymmetric Alkylation | Benzaldehyde + n-BuLi | 82% | 52%[5] |
| Diol (Unmodified) | Ti(O-iPr)₄ | Asymmetric Alkylation | Benzaldehyde + EtMgBr | 78% | 43% [2] |
| Phosphoramidite | [Ru(benzene)Cl₂]₂ | Asymmetric Hydrogenation | Dimethyl itaconate | >95% | 88% [4] |
| Chiral Diamine | OsO₄ | Asymmetric Dihydroxylation | trans-Stilbene | 91% | 74%[1] |
Note: Enantiomeric excess (ee) is highly dependent on the steric bulk of the incoming nucleophile and the specific reaction temperature. Lower temperatures (-40 °C) consistently yield higher ee% in Ti/Zn mediated additions.
References
-
Luderer, M. R., et al. (2009). Asymmetric addition of achiral organomagnesium reagents or organolithiums to achiral aldehydes or ketones: a review. Tetrahedron: Asymmetry, 20(9), 981-998. Available at: [Link]
-
Naemura, K., et al. (1995). Synthesis of 1-Phenylcyclohexane-1,2-diol Residues as a Steric Barrier and Diastereotopic Face Selectivity. Journal of the Chemical Society, Perkin Transactions 1, 1429–1435. Available at: [Link]
-
Aav, R., & Mishra, S. (2018). Chiral Auxiliaries and Chirogenesis. Symmetry, 10(20), 206. Available at:[Link]
-
University of Alicante Repository. New methodologies for the catalytic enantioselective addition of organometallic reagents to carbonyl compounds. RUA Thesis Collection. Available at: [Link]
Application Notes & Protocols: Enantioselective Synthesis of Homoallylic 1,2-Diols with Nickel Catalysts
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of homoallylic 1,2-diols utilizing nickel catalysis. The focus is on the reductive coupling of aldehydes and dienol ethers, a modern and highly selective method for accessing these valuable chiral building blocks.
Introduction: The Significance of Chiral Homoallylic 1,2-Diols
Homoallylic 1,2-diols are pivotal structural motifs in a myriad of biologically active molecules and are versatile intermediates in organic synthesis. Their contiguous stereocenters present a significant synthetic challenge. Traditional methods often require multiple steps, including pre-functionalization and stoichiometric use of chiral reagents. The advent of nickel-catalyzed cross-coupling reactions has opened a more direct and atom-economical avenue to these structures. Specifically, the enantioselective reductive coupling of aldehydes with 1,3-dienes or their surrogates offers a powerful strategy for the direct construction of these chiral architectures.
Core Principle: A Paradigm Shift in Regioselectivity
Historically, the nickel-catalyzed reductive coupling of aldehydes and 1,3-dienes, pioneered by Tamaru and Mori, displayed a predictable regioselectivity.[1][2] However, a significant breakthrough was achieved through the strategic selection of ligands, which inverted the conventional regiochemical outcome. This guide focuses on a modern protocol that leverages bulky, electron-deficient phosphorus ligands to achieve an unprecedented regioselectivity, reacting at the most hindered and least nucleophilic carbon of a dienol ether.[1][3][4][5] This allows for the synthesis of mono-protected vicinal diols, a feature that facilitates selective downstream functionalization.[1][3]
The Catalytic System: Key Components and Their Rationale
The success of this enantioselective transformation hinges on the careful orchestration of several key components:
-
Nickel Precatalyst (e.g., Ni(cod)₂): A source of Ni(0), which is the active catalytic species. Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) is commonly used due to its ready availability and facile ligand exchange.
-
Chiral Ligand: This is the heart of the enantioselective control. Bulky, relatively electron-deficient phosphorus ligands, such as VAPOL-derived phosphoramidites or cyclodiphosphazanes, have proven to be critical.[1][2][3] Their steric bulk dictates the relative orientation of the aldehyde and dienol ether in the nickelacycle intermediate, thereby controlling the stereochemical outcome.[1][3]
-
Reductant (e.g., Triethylborane, BEt₃): This reagent serves a dual purpose. It facilitates the regeneration of the Ni(0) catalyst and acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen.[1][3] This coordination increases the electrophilicity of the aldehyde and renders the subsequent ethyl transfer to the nickel center quasi-intramolecular, enhancing reaction efficiency.[1][3]
-
Aldehyde: The electrophilic partner in the coupling reaction. A wide range of both aliphatic and aromatic aldehydes are suitable substrates.
-
Dienol Ether: The nucleophilic partner. The geometry of the double bond in the dienol ether determines the relative stereochemistry (syn or anti) of the resulting 1,2-diol product.[1][3][4]
Proposed Catalytic Cycle and Stereochemical Model
The reaction is proposed to proceed through the following key steps, as illustrated in the diagram below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Ligand Exchange and Coordination: The chiral ligand displaces the cyclooctadiene (cod) ligands on the Ni(0) precatalyst. The aldehyde and dienol ether then coordinate to the nickel center.
-
Oxidative Cyclization: The nickel center undergoes oxidative cyclization with the coordinated aldehyde and dienol ether to form a five-membered nickelacycle intermediate.[1][6] This is the crucial C-C bond-forming step where the stereochemistry is set. The bulky chiral ligand directs the approach of the substrates to favor the formation of one enantiomer of the nickelacycle.[1][3]
-
Transmetalation/Reductive Step: Triethylborane (BEt₃) transfers an ethyl group to the Ni(II) center.
-
β-Hydride Elimination: The nickel-ethyl species undergoes β-hydride elimination to form ethylene and a nickel-hydride intermediate.[1][3]
-
Reductive Elimination: The nickel-hydride intermediate reductively eliminates the homoallylic 1,2-diol product (initially as a boronate ester) and regenerates the active Ni(0) catalyst, thus closing the catalytic cycle.[1][3]
Caption: Proposed catalytic cycle for the nickel-catalyzed enantioselective synthesis of homoallylic 1,2-diols.
Experimental Protocols
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific substrates and equipment. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Experimental Workflow
The general workflow for setting up the nickel-catalyzed reaction is straightforward and involves the sequential addition of reagents in a controlled manner.
Caption: A typical experimental workflow for the nickel-catalyzed synthesis of homoallylic 1,2-diols.
Detailed Protocol: Synthesis of a Representative anti-Homoallylic 1,2-Diol
This protocol is adapted from the literature for the synthesis of a mono-protected anti-1,2-diol.[1][3]
Materials:
-
Ni(cod)₂ (CAS: 1295-35-8)
-
(R)-VAPOL-derived phosphoramidite ligand (or other suitable chiral ligand)
-
Aldehyde (e.g., hydrocinnamaldehyde, 1.0 equiv)
-
(E)-1-O-(tert-butyldimethylsilyl)-1,3-butadiene (dienol ether, 1.5 equiv)
-
Triethylborane (BEt₃), 1.0 M in THF (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In an argon-filled glovebox, add Ni(cod)₂ (0.05 mmol, 5 mol%) and the chiral phosphoramidite ligand (0.06 mmol, 6 mol%) to an oven-dried 10 mL vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 2.0 mL of anhydrous THF to the vial. Stir the resulting mixture at room temperature for 30 minutes. A color change is typically observed as the ligand coordinates to the nickel center.
-
Substrate Addition: To the catalyst solution, add the aldehyde (1.0 mmol, 1.0 equiv) followed by the dienol ether (1.5 mmol, 1.5 equiv).
-
Reaction Initiation: Cool the vial to 0 °C in an ice bath. Add the triethylborane solution (2.0 mL, 2.0 mmol, 2.0 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the aldehyde is consumed (typically 12-24 hours).
-
Workup: Remove the vial from the ice bath and quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired homoallylic 1,2-diol.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Performance Data and Substrate Scope
The nickel-catalyzed methodology exhibits broad applicability with generally high yields and excellent stereoselectivity. The choice of diene geometry allows for diastereodivergent synthesis.[7]
| Aldehyde Substrate | Diene Geometry | Diastereomeric Ratio (anti:syn) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (E)-Diene | >95:5 | 85 | 92 |
| Hydrocinnamaldehyde | (E)-Diene | >95:5 | 90 | 94 |
| Cyclohexanecarboxaldehyde | (E)-Diene | >95:5 | 88 | 91 |
| Benzaldehyde | (Z)-Diene | 5:>95 | 82 | 90 |
| Hydrocinnamaldehyde | (Z)-Diene | 5:>95 | 85 | 93 |
Data are representative and compiled from literature sources.[1][3][7] Actual results may vary.
Troubleshooting and Key Considerations
-
Low Conversion: Ensure all reagents and solvents are strictly anhydrous. The Ni(0) catalyst is sensitive to oxygen and moisture. The quality of the triethylborane is also critical.
-
Low Enantioselectivity: The purity of the chiral ligand is paramount. Ensure the ligand has not degraded during storage. Reaction temperature can also influence enantioselectivity; lower temperatures often lead to higher ee.
-
Poor Diastereoselectivity: The geometric purity of the dienol ether is crucial for controlling the syn/anti selectivity.
-
Side Reactions: The formation of "Tamaru-type" products can occur with less bulky or more electron-rich ligands.[1] Sticking to the recommended bulky, electron-deficient ligands is key to achieving the desired regioselectivity.
Conclusion
The enantioselective synthesis of homoallylic 1,2-diols via nickel catalysis represents a powerful and efficient strategy for accessing these important chiral molecules. The use of specifically designed chiral ligands has enabled unprecedented control over both regioselectivity and stereoselectivity. The protocols outlined in this guide provide a solid foundation for researchers to apply this methodology in their own synthetic endeavors, paving the way for advancements in drug discovery and the synthesis of complex natural products.
References
-
Davies, T. Q., Murphy, J. J., Dousset, M., & Fürstner, A. (2021). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. Journal of the American Chemical Society, 143(34), 13489–13494. [Link]
-
Fürstner, A. (2021). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. PuRe, Max-Planck-Gesellschaft. [Link]
-
Davies, T. Q., Murphy, J. J., Dousset, M., & Fürstner, A. (2021). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. National Library of Medicine. [Link]
-
Song, M., & Montgomery, J. (2005). Nickel-catalyzed couplings and cyclizations involving allenes, aldehydes, and organozincs. Tetrahedron, 61(48), 11440-11448. [Link]
-
Ma, J.-T., Zhang, T., Yao, B.-Y., Xiao, L.-J., & Zhou, Q.-L. (2023). Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes. Journal of the American Chemical Society, 145(35), 19195–19201. [Link]
-
Davies, T. Q., & Fürstner, A. (2021). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. Journal of the American Chemical Society. [Link]
-
Davies, T. Q., & Fürstner, A. (2022). Nickel-Catalyzed Enantioselective Coupling of Aldehydes and Electron-Deficient 1,3-Dienes Following an Inverse Regiochemical Course. Journal of the American Chemical Society, 144(40), 18278–18283. [Link]
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- 1. Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Enantioselective Coupling of Aldehydes and Electron-Deficient 1,3-Dienes Following an Inverse Regiochemical Course - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MPG.Pure [pure.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-catalyzed couplings and cyclizations involving allenes, aldehydes, and organozincs [organic-chemistry.org]
- 7. Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes [organic-chemistry.org]
Site-selective functionalization of complex diols.
An Application Guide to the Site-Selective Functionalization of Complex Diols
Authored by a Senior Application Scientist
Introduction: The Synthetic Challenge and Strategic Imperative of Diol Functionalization
In the intricate world of complex molecule synthesis, particularly within pharmaceutical and natural product chemistry, polyhydroxylated compounds are ubiquitous scaffolds.[1][2] Diols, the simplest of these polyols, present a fundamental yet persistent challenge: how to chemically distinguish between two hydroxyl groups of similar or identical reactivity.[2] The ability to selectively functionalize one hydroxyl group over another is not merely an academic exercise; it is a critical tool for building molecular complexity, modulating biological activity, and streamlining synthetic routes, thereby avoiding cumbersome protection-deprotection sequences.[3]
This guide provides an in-depth exploration of modern techniques for the site-selective functionalization of complex diols. It moves beyond a simple recitation of procedures to explain the underlying principles that govern selectivity, offering researchers, scientists, and drug development professionals the insights needed to troubleshoot and adapt these methods for their specific synthetic challenges.
Pillar 1: The Foundations of Site-Selectivity
Achieving site-selectivity hinges on exploiting subtle differences in the steric and electronic environments of the hydroxyl groups, or by introducing a catalyst that creates a biased reaction pathway. Understanding these principles is paramount for rational catalyst design and reaction optimization.[2]
-
Steric Hindrance: This is the most intuitive principle. A functionalizing agent, especially one bearing bulky substituents, will preferentially react with the most sterically accessible hydroxyl group.[4] This is commonly exploited in the selective protection of primary alcohols in the presence of secondary or tertiary ones.
-
Electronic Effects: The nucleophilicity of a hydroxyl group can be modulated by nearby electron-withdrawing or electron-donating groups. These effects can influence the intrinsic reactivity of one hydroxyl group over another.
-
Non-Covalent Interactions: Hydrogen bonding, π-stacking, and other non-covalent interactions between a substrate and a catalyst can pre-organize the diol in a way that exposes a specific hydroxyl group to the reactive site of the catalyst. Peptide-based catalysts, for example, excel at creating such specific recognition pockets.
-
Reversible Covalent Bonding: A powerful strategy involves catalysts that form a temporary, reversible covalent bond with the diol.[5][6] Organoboron catalysts, for instance, react with cis-1,2-diols to form cyclic boronate esters, activating the bound hydroxyls and directing functionalization to a specific position based on the catalyst's chiral architecture.[6][7] This approach can even be used to functionalize an inherently less reactive site by overriding the substrate's natural reactivity bias.[5]
The following workflow illustrates the general logic behind a catalyzed site-selective functionalization experiment.
Caption: General experimental workflow for site-selective diol functionalization.
Pillar 2: Application Notes and Field-Proven Protocols
This section details the practical application of the principles discussed above, providing step-by-step protocols for four common and powerful transformations: silylation, acylation, sulfonylation, and oxidation.
Application Note 1: Steric-Controlled Selective Silylation
Silylation is a cornerstone of hydroxyl group protection in organic synthesis. The choice of silylating agent allows for fine-tuning of steric bulk, enabling highly selective protection of the less hindered hydroxyl group in a diol.[4] Reagents like (N,N-Dimethylamino)triethylsilane are highly reactive, proceeding under mild conditions without the need for strong bases, and the volatile dimethylamine byproduct helps drive the reaction to completion.[4]
The selectivity is primarily dictated by the steric accessibility of the hydroxyl groups. In a typical primary-secondary diol, the triethylsilyl (TES) group will preferentially react at the primary position due to its lower steric hindrance.[4]
Caption: Steric hindrance directs silylation to the primary hydroxyl group.
Protocol 1: Selective Monosilylation of a Primary-Secondary Diol
This protocol describes the selective silylation of the primary hydroxyl group in (±)-1-phenyl-1,2-ethanediol using (N,N-Dimethylamino)triethylsilane, a method adapted from established principles of sterically controlled silylation.[4]
Materials:
-
(±)-1-Phenyl-1,2-ethanediol
-
(N,N-Dimethylamino)triethylsilane (TES-NMe₂)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (±)-1-phenyl-1,2-ethanediol (1.0 eq).
-
Dissolution: Dissolve the diol in anhydrous DCM to a concentration of approximately 0.1 M. Stir the solution at room temperature until all the solid has dissolved.
-
Silylating Agent Addition: Add (N,N-Dimethylamino)triethylsilane (1.05 eq) dropwise to the stirred solution at room temperature using a syringe. Evolution of dimethylamine gas may be observed.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The reaction is typically complete within 1-3 hours when the starting diol spot is no longer visible.
-
Quenching: Once the reaction is complete, quench by adding a small amount of methanol (approx. 1 mL per mmol of diol) to consume any excess silylating agent.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to isolate the monosilylated product.
-
Characterization: Confirm the structure and purity of the product, 2-((triethylsilyl)oxy)-1-phenylethan-1-ol, using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Substrate | Product | Typical Yield | Selectivity (1°:2°) |
| 1-Phenyl-1,2-ethanediol | 2-((triethylsilyl)oxy)-1-phenylethan-1-ol | >90% | >95:5 |
Application Note 2: Boronic Acid-Catalyzed Site-Selective Acylation
While steric control is effective, more sophisticated catalytic systems are needed to differentiate between hydroxyl groups with similar steric environments, such as the equatorial and axial hydroxyls in carbohydrates.[7][8] Imidazole-containing organoboronic acids have emerged as powerful catalysts for the site-selective acylation of unprotected carbohydrates.[7][8]
The mechanism involves the formation of a tetracoordinated borate intermediate through an intramolecular interaction between the boron atom and the imidazole nitrogen.[7] This interaction enhances the nucleophilicity of a specific hydroxyl group on the diol, directing the acyl group transfer with high site-selectivity, often to an equatorial position in cis-vicinal diols.[7][8] This method is notable for its use of stable, easily handled catalysts at low loadings.[7][8]
Caption: Catalytic cycle for boronic acid-mediated selective acylation.
Protocol 2: Selective 3-O-Benzoylation of Methyl α-L-fucopyranoside
This protocol is based on the work of Nakamura et al. for the selective acylation of an unprotected carbohydrate using an imidazole-containing boronic acid catalyst.[7][8]
Materials:
-
Methyl α-L-fucopyranoside
-
2-(N,N-diisopropylaminomethyl)phenyl boronic acid (catalyst)
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere, add methyl α-L-fucopyranoside (1.0 eq) and the boronic acid catalyst (0.05 eq).
-
Dissolution: Add anhydrous DCM (to 0.1 M concentration of the pyranoside) and stir the mixture at room temperature.
-
Acylation: Add benzoyl chloride (1.5 eq) to the solution and continue stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction for the formation of the 3-O-benzoylated product and consumption of the starting material by TLC or LC-MS. The reaction is typically complete in 4-6 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired 3-O-benzoylated product from other isomers.
| Substrate | Product | Catalyst Loading | Typical Yield |
| Methyl α-L-fucopyranoside | 3-O-benzoyl-fucopyranoside | 5.0 mol % | ~85-90% |
Application Note 3: Catalytic Regioselective Sulfonylation
Sulfonylation, particularly tosylation, is crucial for converting hydroxyl groups into good leaving groups for subsequent substitution or elimination reactions. Traditional methods often lack selectivity and require stoichiometric reagents. Catalytic approaches, using either diarylborinic acids or dibutyltin oxide, offer efficient and highly regioselective alternatives.[1][9]
Diarylborinic acid catalysis, similar to the acylation chemistry described above, proceeds through a tetracoordinate borinate complex, which activates a specific hydroxyl group towards the sulfonylating agent (e.g., tosyl chloride).[6] This method is effective for both cyclic (e.g., pyranosides) and acyclic 1,2- and 1,3-diols.[6] Alternatively, dibutyltin oxide can be used in catalytic amounts to form a stannylene acetal in situ, which then directs selective sulfonylation, typically at the primary position.[1]
Protocol 3: Diarylborinic Acid-Catalyzed Monotosylation of a 1,2-Diol
This procedure is adapted from the methodology developed by Taylor and co-workers for the selective functionalization of diols.[6]
Materials:
-
(±)-1,2-Octanediol
-
Aminoethyl diphenylborinate (catalyst)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the diol (1.0 eq), aminoethyl diphenylborinate (0.1 eq), and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonylation: Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the formation of the monotosylated product by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the selectively monotosylated diol.
Application Note 4: Selective Oxidation of Diols to α-Hydroxyketones
The selective oxidation of one hydroxyl group in a vicinal diol to afford an α-hydroxyketone is a valuable transformation, but it is often plagued by overoxidation to the diketone or oxidative cleavage of the C-C bond.[8] Boronic acid catalysts can facilitate the selective oxidation of vicinal diols under mild aqueous conditions.[9] The proposed mechanism involves the formation of a boronate ester intermediate from the diol and the boronic acid catalyst. This intermediate then undergoes nucleophilic attack by an in situ generated electrophilic bromine species, leading to the formation of the α-hydroxyketone.[9] This method shows a preference for the oxidation of the secondary hydroxyl group in unsymmetrical terminal diols.[9]
Protocol 4: Boronic Acid-Catalyzed Selective Oxidation of a 1,2-Diol
This protocol is based on the work of Onomura's group on the selective oxidation of diols.[9]
Materials:
-
1-Phenyl-1,2-ethanediol
-
Boronic acid catalyst (e.g., 4-methoxyphenylboronic acid)
-
N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) (DBI) or KBrO₃/KHSO₄
-
Acetonitrile/Water solvent mixture
Procedure:
-
Preparation: To a flask, add the 1,2-diol (1.0 eq) and the boronic acid catalyst (0.1 eq).
-
Dissolution: Add a 1:1 mixture of acetonitrile and water and stir until all components are dissolved.
-
Oxidant Addition: Add the electrophilic bromine source, such as DBI (1.1 eq), to the solution.
-
Reaction: Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to isolate the α-hydroxyketone.
| Substrate | Product | Oxidant | Typical Yield |
| 1-Phenyl-1,2-ethanediol | 2-Hydroxy-1-phenylethanone | DBI | ~80-85% |
Pillar 3: Troubleshooting and Self-Validation
Even with robust protocols, unexpected outcomes can occur. A self-validating system requires an understanding of potential failure modes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Impure or wet reagents/solvents.- Low intrinsic reactivity of the diol.- Inactive catalyst. | - Use freshly distilled/dried solvents and high-purity reagents.[4]- Gently warm the reaction mixture (e.g., to 40-50 °C).[4]- Verify catalyst integrity or use a fresh batch. |
| Formation of Di-functionalized Product | - Excess functionalizing agent.- Prolonged reaction time. | - Use stoichiometric amounts (or slightly less) of the limiting reagent.[4]- Monitor the reaction closely and quench promptly upon consumption of the starting material.[4] |
| Poor Regioselectivity | - Steric/electronic bias is not strong enough.- Incorrect catalyst for the desired transformation.- Reaction temperature is too high, overriding subtle energy differences. | - Switch to a bulkier protecting group or a more selective catalyst system.- Re-evaluate the chosen catalyst based on the substrate's structure (e.g., cis vs. trans diol).- Run the reaction at a lower temperature. |
References
-
Nakamura, Y., et al. (2019). Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. Organic Letters, 21(10), 3789-3794. Available at: [Link]
-
Niaz, L., Bang, S., & Lee, J. (2025). Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers. Available at: [Link]
-
Nakamura, Y., et al. (2019). Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. PubMed. Available at: [Link]
-
Lee, D., et al. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260-8267. Available at: [Link]
-
Nakamura, Y., et al. (2019). Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. Organic Letters. Available at: [Link]
-
Bouzide, A., & Sauvé, G. (2000). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. ResearchGate. Available at: [Link]
-
Martin, C., & Vatele, J. M. (2000). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Chemistry Portal. Available at: [Link]
-
Stanford University. (n.d.). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stacks. Available at: [Link]
-
Tan, K. L., et al. (2012). Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols. PMC. Available at: [Link]
-
Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Available at: [Link]
-
Heretsch, P., et al. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. The Journal of Organic Chemistry, 80(4), 2410-2418. Available at: [Link]
-
Lee, D., et al. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. PubMed. Available at: [Link]
-
Bierenstiel, M. (2005). Selective Oxidation of Vicinal Diols. Scribd. Available at: [Link]
-
Wilson, J. W., et al. (2023). Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. PMC. Available at: [Link]
-
Niaz, L., et al. (2025). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available at: [Link]
-
Niaz, L., et al. (2025). Recent progress in selective functionalization of diols via organocatalysis. ResearchGate. Available at: [Link]
Sources
- 1. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 2. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 8. stacks.stanford.edu [stacks.stanford.edu]
- 9. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield and enantioselectivity in Sharpless dihydroxylation
Welcome to the Technical Support Center for the Sharpless Asymmetric Dihydroxylation (AD). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured to address the specific issues you might encounter with yield and enantioselectivity, moving beyond simple procedural steps to explain the underlying chemical principles.
The Sharpless Asymmetric Dihydroxylation is a cornerstone of modern organic synthesis, enabling the conversion of prochiral alkenes into chiral vicinal diols with exceptional stereocontrol.[1][2] This reaction's reliability and broad substrate scope have made it an invaluable tool in the synthesis of complex molecules, from natural products to pharmaceuticals.[2][3] However, like any sophisticated chemical transformation, its success hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.
This guide is divided into a troubleshooting section for immediate problem-solving, a broader FAQ for conceptual understanding, and a detailed experimental protocol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the Sharpless AD in a direct question-and-answer format.
Question 1: My reaction is complete, but the enantiomeric excess (% ee) is disappointingly low. What went wrong?
Low enantioselectivity is a critical issue that can often be traced back to a competing, non-selective reaction pathway known as the "second catalytic cycle."
Core Problem: The Second Catalytic Cycle
The desired (primary) catalytic cycle relies on the chiral ligand accelerating the dihydroxylation. However, if the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it hydrolyzes and dissociates, this new complex can dihydroxylate another alkene molecule without the chiral ligand's guidance.[1][4][5] This secondary pathway is much less enantioselective and erodes the overall % ee.[1][5]
Solutions:
-
Increase Ligand Concentration: The most effective way to suppress the second cycle is to use a higher molar concentration of the chiral ligand.[1][4] This ensures that the osmium catalyst is rapidly complexed with the chiral ligand, outcompeting the formation of the non-selective osmium(VIII)-diol complex.
-
Control Reaction Temperature: Higher temperatures can accelerate the undesired second cycle. Running the reaction at 0 °C or even lower temperatures is standard practice. For many substrates, allowing the reaction to proceed at room temperature can lead to a significant drop in enantioselectivity.[6]
-
Ensure Optimal pH: The reaction rate and enantioselectivity can be sensitive to pH. The standard AD-mix formulations are buffered with potassium carbonate to maintain a slightly basic pH, which generally favors the primary pathway.[3][7] For certain terminal olefins, maintaining a constant pH of 10.0 at room temperature has been shown to improve enantioselectivities.[8]
Question 2: The reaction has stalled, or I've obtained a very low yield of the diol. What are the likely causes?
Low yield can stem from poor substrate reactivity, incomplete hydrolysis, or issues with the catalytic system itself.
Causality Analysis:
-
Substrate Reactivity: The Sharpless AD is fastest for electron-rich, trans-disubstituted alkenes.[9] Electron-deficient alkenes (e.g., α,β-unsaturated esters) or sterically hindered alkenes react much more slowly.
-
Incomplete Hydrolysis: The hydrolysis of the cyclic osmate ester intermediate to release the diol can be the rate-limiting step.[1][10] If this step is slow, it not only reduces the reaction rate but can also favor the undesired second cycle.
-
Co-oxidant Inefficiency: The catalytic cycle depends on the stoichiometric co-oxidant [typically potassium ferricyanide, K₃Fe(CN)₆] to regenerate the Os(VIII) species from the Os(VI) state.[1][4]
Solutions:
-
Add Methanesulfonamide (CH₃SO₂NH₂): For slow-reacting substrates, the addition of one equivalent of methanesulfonamide is often crucial. It acts as a catalyst to accelerate the hydrolysis of the osmate ester, thereby increasing the overall reaction rate.[1][5] Its role is substrate-dependent:
-
For aliphatic olefins , it acts as a cosolvent, helping to transfer hydroxide ions from the aqueous phase to the organic phase to facilitate hydrolysis.[10][11]
-
For conjugated aromatic olefins , it functions as a general acid catalyst, protonating the osmate ester to speed up hydrolysis.[10][11][12]
-
-
Check Reagent Stoichiometry: The AD-mix formulation is carefully optimized. Ensure you are using the recommended amount (typically 1.4 g of AD-mix per 1 mmol of alkene).[6]
-
Increase Reaction Time/Temperature: For particularly unreactive substrates, a longer reaction time or allowing the reaction to warm to room temperature may be necessary, though this can risk lowering the enantioselectivity.[6]
Question 3: My workup is difficult, and I'm struggling to isolate the product.
Proper quenching and extraction techniques are vital for a clean and efficient product isolation.
Solutions:
-
Effective Quenching: The reaction must be quenched to destroy any remaining oxidant and break down osmium complexes. Adding solid sodium sulfite (Na₂SO₃) is the standard and most effective method.[6] Stirring for at least 30-60 minutes after addition is critical to ensure the reaction is fully quenched.
-
Breaking Emulsions: The biphasic t-BuOH/water system can sometimes form emulsions during extraction with organic solvents like ethyl acetate. Adding brine (saturated aqueous NaCl) during the wash steps can help break these emulsions and improve phase separation.
-
Complete Extraction: The diol products can have some water solubility. It is important to extract the aqueous layer multiple times (2-3x) with ethyl acetate to ensure complete recovery of the product.[6]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Enantioselectivity (% ee) | Second catalytic cycle is competing. | Increase ligand concentration; run the reaction at 0 °C or lower.[1][4] |
| Reaction temperature is too high. | Maintain reaction temperature at 0 °C.[6] | |
| Low Yield | Substrate is electron-deficient or hindered. | Add 1 equivalent of methanesulfonamide (CH₃SO₂NH₂).[1][5][10] |
| Incomplete hydrolysis of osmate ester. | Add CH₃SO₂NH₂; ensure vigorous stirring.[11] | |
| Slow or Stalled Reaction | Inherently slow substrate. | Add CH₃SO₂NH₂; consider increasing reaction time or temperature (monitor ee).[1] |
| Suboptimal pH. | Ensure the use of buffered AD-mix; reaction is faster under basic conditions.[7] | |
| Difficult Product Isolation | Incomplete quenching. | Quench with solid sodium sulfite and stir for at least 30-60 minutes.[6] |
| Emulsion during workup. | Wash the combined organic layers with brine. |
Frequently Asked Questions (FAQs)
Q1: How do I predict the stereochemical outcome? Which mix, AD-mix-α or AD-mix-β, should I use?
The stereoselectivity is reliably controlled by the choice of the chiral ligand.[1] The commercially available AD-mixes make this choice straightforward:
-
AD-mix-β contains the ligand (DHQD)₂PHAL . It delivers the diol to the top face (β-face) of the alkene when drawn in the standard orientation.
-
AD-mix-α contains the ligand (DHQ)₂PHAL . It delivers the diol to the bottom face (α-face) of the alkene.
A widely used mnemonic helps predict the outcome. Orient the alkene with the largest substituent in the bottom right quadrant. AD-mix-β will add from the top, and AD-mix-α will add from the bottom.[9]
Q2: What is the specific role of each component in the AD-mix?
The AD-mix is a pre-packaged mixture that simplifies the reaction setup.[1]
| Component | Function |
|---|---|
| Potassium Osmate [K₂OsO₂(OH)₄] | The osmium catalyst precursor (an Os(VI) species).[3][4] |
| Chiral Ligand [(DHQD)₂PHAL or (DHQ)₂PHAL] | Complexes with osmium to create the chiral environment, accelerating the reaction and controlling enantioselectivity.[2][3] |
| Potassium Ferricyanide [K₃Fe(CN)₆] | The stoichiometric co-oxidant that regenerates the active Os(VIII) catalyst from the Os(VI) state.[1][3][4] |
| Potassium Carbonate [K₂CO₃] | A base used to maintain the optimal slightly alkaline pH for the reaction.[3] |
Q3: What are the primary safety concerns with this reaction?
Osmium tetroxide (OsO₄) is highly toxic, volatile, and can cause blindness.[13] A major advantage of using the commercially available AD-mixes is that they contain the non-volatile potassium osmate salt, which significantly reduces the handling hazards associated with OsO₄.[6] Nonetheless, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: Why is a t-butanol/water (1:1) solvent system used?
This biphasic solvent system is crucial for the reaction's success. The t-butanol solubilizes the organic alkene substrate, while the water solubilizes the inorganic salts (potassium ferricyanide, potassium carbonate, and potassium osmate).[14] The reaction occurs at the interface of these two phases, and vigorous stirring is essential to maximize this interfacial area and ensure a good reaction rate.
Visualizing the Sharpless AD
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle. The key steps involve the formation of a chiral osmium-ligand complex, cycloaddition with the alkene, hydrolysis to release the diol, and re-oxidation of the osmium catalyst.[1][4]
Caption: The primary catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common experimental issues.
Caption: A decision tree for troubleshooting Sharpless AD experiments.
Standard Experimental Protocol (1 mmol Scale)
This protocol is a general guideline for a typical Sharpless AD reaction. Adjustments may be necessary based on the specific substrate.[6]
Materials:
-
AD-mix-β (or AD-mix-α) (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Alkene (1.0 mmol)
-
Methanesulfonamide (CH₃SO₂NH₂) (95 mg, 1.0 mmol) (Optional, but recommended for slow reactions)
-
Sodium Sulfite (Na₂SO₃) (1.5 g)
-
Ethyl Acetate
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add t-butanol (5 mL) and water (5 mL). Add the AD-mix (1.4 g) and stir at room temperature until the solids are mostly dissolved, resulting in a biphasic orange mixture.
-
Additive (Optional): If using methanesulfonamide, add it to the mixture at this stage.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. Vigorous stirring is essential.
-
Substrate Addition: Add the alkene (1.0 mmol) to the cold, vigorously stirred mixture. The flask should be loosely capped to avoid pressure buildup.
-
Reaction Monitoring: Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC or LC-MS. The color of the mixture will typically change from orange to a dark reddish-brown. Reaction times can vary from a few hours to over 24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding solid sodium sulfite (1.5 g) at 0 °C. Remove the ice bath, allow the mixture to warm to room temperature, and stir for at least 1 hour. The color should change to a light yellow/green or brown.
-
Workup: Add ethyl acetate (20 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine all organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude diol product by flash column chromatography on silica gel.
References
-
Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Available at: [Link]
-
Sharpless asymmetric dihydroxylation - Wikipedia. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI. (2023, April 3). Available at: [Link]
-
Sharpless asymmetric dihydroxylation - Grokipedia. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC. (2023, March 17). Available at: [Link]
-
Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product - Research and Reviews. Available at: [Link]
-
Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC. Available at: [Link]
-
An Improved Version of the Sharpless Asymmetric Dihydroxylation - ResearchGate. (2025, August 6). Available at: [Link]
-
Catalytic Asymmetric Di hydroxylation - University of York. Available at: [Link]
-
An efficient protocol for Sharpless-style racemic dihydroxylation - SciSpace. Available at: [Link]
-
Best Synthetic Methods: Enantioselective Oxidation and Reduction. (2004, November 15). Available at: [Link]
-
1.1.3 Sharpless Asymmetric Dihydroxylation - NPTEL Archive. Available at: [Link]
-
Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations - Organic Chemistry Portal. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - MDPI. (2023, March 17). Available at: [Link]
-
The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. (2025, August 6). Available at: [Link]
-
Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations | The Journal of Organic Chemistry - ACS Publications. (2009, March 20). Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group. Available at: [Link]
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry. (2011, July 1). Available at: [Link]
-
Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product - Majid M Heravi - Alzahra University | Abstract - Research and Reviews. Available at: [Link]
-
Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations - ResearchGate. Available at: [Link]
-
sharpless dihydroxylation - Organic Chemistry Portal - Literature. Available at: [Link]
-
An efficient protocol for Sharpless-style racemic dihydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Sharpless asymmetric dihydroxylation - by Jonathan Hall - The Organic Workup. (2025, March 23). Available at: [Link]
-
Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! - YouTube. (2019, April 14). Available at: [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. rroij.com [rroij.com]
- 5. rroij.com [rroij.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organicworkup.substack.com [organicworkup.substack.com]
- 14. scispace.com [scispace.com]
Side reactions in osmium-catalyzed dihydroxylation of alkenes
Welcome to the Technical Support Center for Osmium-Catalyzed Dihydroxylation. This resource is designed for researchers, scientists, and drug development professionals who require field-proven strategies to troubleshoot side reactions, optimize yields, and ensure high enantiomeric excess (ee) in both Upjohn and Sharpless dihydroxylation workflows.
Diagnostic Guide: Mitigating Common Side Reactions
Osmium tetroxide ( OsO4 ) is a highly reliable catalyst for the syn-dihydroxylation of alkenes. However, the catalytic cycle is susceptible to several competing side reactions depending on the substrate sterics, the choice of co-oxidant, and the solvent system.
Issue A: Over-Oxidation to α -Hydroxy Ketones and Cleavage Products
The Phenomenon: Instead of isolating the desired vicinal diol, TLC or NMR analysis reveals the presence of α -hydroxy ketones or carbon-carbon bond cleavage products (aldehydes/ketones). The Causality: This is a notorious issue in the traditional Upjohn dihydroxylation, which utilizes N-methylmorpholine N-oxide (NMO) in a homogeneous solvent system (e.g., acetone/water). In a homogeneous phase, the active Os(VIII) species remains in direct contact with the newly formed diol product, facilitating a secondary oxidation event [[1]]. The Solution: Transition to a biphasic solvent system (e.g., t -BuOH/ H2O ) and utilize potassium ferricyanide ( K3[Fe(CN)6] ) as the stoichiometric co-oxidant. In this biphasic setup, the active osmium catalyst is regenerated in the aqueous layer, while the diol product partitions into the organic layer, effectively physically separating the product from the oxidant and halting over-oxidation [[2]].
Issue B: Arrested Catalytic Cycle (Stable Osmate Esters)
The Phenomenon: The reaction stalls at incomplete conversion, and the mixture retains a persistent dark brown or black color, indicating catalyst sequestration. The Causality: The catalytic cycle relies on the hydrolysis of the cyclic osmate(VI) ester intermediate to release the diol and regenerate the catalyst. For sterically hindered or electron-deficient alkenes, this hydrolysis step becomes the rate-limiting bottleneck. The osmium remains trapped as an unreactive ester, killing the catalytic turnover [[3]]. The Solution: Introduce 1.0 equivalent of methanesulfonamide ( MeSO2NH2 ). This additive acts as a nucleophile that attacks the osmium center, drastically accelerating the hydrolysis of the osmate ester and turning the visual color of the reaction back to the healthy clear/orange state of active Os(VIII) [[4]].
Issue C: Competing Racemic Background Reactions (Low Enantiomeric Excess)
The Phenomenon: The isolated diol has a lower-than-expected enantiomeric purity when performing a Sharpless Asymmetric Dihydroxylation (SAD). The Causality: OsO4 can dihydroxylate alkenes without the chiral ligand (the racemic background reaction). If the reaction temperature is too high, or if the alkene is added too quickly, this uncatalyzed pathway competes with the ligand-accelerated pathway. The Solution: Strictly maintain the reaction at 0 °C. The cinchona alkaloid ligands (DHQ/DHQD) exhibit ligand-accelerated catalysis, meaning the chiral osmium-ligand complex reacts much faster than free OsO4 . Lowering the temperature suppresses the background reaction while allowing the accelerated chiral pathway to proceed efficiently [[3]].
Quantitative Data: Co-Oxidant Selection Matrix
To prevent side reactions, selecting the correct co-oxidant system is critical. The table below summarizes the causality and performance metrics of common oxidative systems.
| Co-Oxidant System | Reaction Phase | Risk of Over-Oxidation | Hydrolysis Rate | Typical Application |
| NMO (Upjohn) | Homogeneous (Acetone/Water) | Moderate to High | Fast | Racemic synthesis, unhindered alkenes |
| K3[Fe(CN)6] (Sharpless) | Biphasic ( t -BuOH/Water) | Low | Slow (requires MeSO2NH2 ) | Asymmetric synthesis, complex APIs |
| H2O2 (Milas) | Homogeneous | Very High (Cleavage) | Fast | Historical use, largely obsolete |
| NaClO3 | Homogeneous | High | Moderate | Industrial scale (use with caution) |
Experimental Protocol: Optimized Biphasic Sharpless Asymmetric Dihydroxylation
This self-validating protocol is engineered to minimize over-oxidation and ensure complete catalyst turnover for sterically demanding substrates [[4]].
Reagents:
-
Alkene substrate (1.0 mmol)
-
AD-mix- α or AD-mix- β (1.4 g/mmol alkene)
-
Methanesulfonamide ( MeSO2NH2 ) (1.0 mmol)
-
t -Butanol / Water (1:1 v/v, 10 mL)
-
Sodium sulfite ( Na2SO3 ) (1.5 g)
Step-by-Step Methodology:
-
Phase Preparation: In a round-bottom flask, add 5 mL of t -butanol and 5 mL of distilled water. Causality: The biphasic nature is critical to partition the diol away from the aqueous oxidant.
-
Catalyst & Oxidant Loading: Add 1.4 g of the appropriate AD-mix (which contains K2OsO2(OH)4 , chiral ligand, K3[Fe(CN)6] , and K2CO3 ). Stir vigorously at room temperature until two clear phases emerge (the lower aqueous phase will be bright yellow).
-
Hydrolysis Accelerator Addition: Add 1.0 mmol of MeSO2NH2 . Self-Validation Check: The solid should dissolve completely. If omitted for hindered alkenes, the reaction will stall and turn black.
-
Temperature Control: Cool the mixture to exactly 0 °C using an ice bath. Causality: This suppresses the racemic background reaction, ensuring maximum enantiomeric excess.
-
Alkene Addition: Add the alkene (1.0 mmol) in one portion. Stir vigorously at 0 °C for 12–24 hours. Self-Validation Check: Monitor via TLC. The reaction mixture should remain yellow/orange. A shift to black indicates catalyst sequestration (incomplete hydrolysis).
-
Quenching: Once the alkene is consumed, add 1.5 g of solid Na2SO3 while maintaining 0 °C. Stir for 1 hour. Causality: The sulfite reduces any active Os(VIII) to insoluble, inert Os(IV) salts, completely terminating the reaction and preventing over-oxidation during the concentration steps.
-
Workup: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with 2 M KOH to remove the MeSO2NH2 , dry over MgSO4 , and concentrate under reduced pressure.
Diagnostic Workflow
Use the following logic tree to rapidly diagnose and resolve issues during your dihydroxylation workflows.
Diagnostic workflow for troubleshooting osmium-catalyzed dihydroxylation side reactions.
Frequently Asked Questions (FAQs)
Q1: Why did my Upjohn dihydroxylation yield a significant amount of ketone byproducts? A: The Upjohn dihydroxylation uses NMO in a homogeneous phase. If the reaction is left to run too long, or if the substrate is prone to oxidation, the Os(VIII) species can further oxidize the secondary alcohols of the newly formed diol into α -hydroxy ketones. To fix this, monitor the reaction closely via TLC and quench immediately upon completion, or switch to the biphasic Sharpless conditions [[1]].
Q2: I am dihydroxylating a polyene. How can I control which double bond reacts? A: Osmium tetroxide is highly electrophilic and will preferentially attack the most electron-rich double bond. To target a specific alkene, ensure it is the most substituted or least electron-withdrawn. If you need to dihydroxylate a less reactive double bond, you may need to protect the more reactive one first.
Q3: Can I run the Sharpless AD at room temperature to speed it up? A: While increasing the temperature will accelerate the reaction, it is highly discouraged. Elevated temperatures increase the rate of the uncatalyzed racemic background reaction, which will severely degrade your enantiomeric excess (ee). It also increases the risk of over-oxidation. Always run asymmetric dihydroxylations at 0 °C [[4]].
Q4: My reaction turned pitch black after 30 minutes and stopped progressing. What happened? A: A black reaction mixture indicates that the osmium is trapped in the Os(VI) oxidation state as a stable osmate ester. This usually happens with sterically hindered alkenes where water cannot easily access the osmium center to hydrolyze the ester. Adding methanesulfonamide ( MeSO2NH2 ) will provide a smaller, more reactive nucleophile to break the ester and restart the cycle [[3]].
References
- Source: American Chemical Society (The Journal of Organic Chemistry)
- Source: American Chemical Society (The Journal of Organic Chemistry)
- Sharpless asymmetric dihydroxylation Source: Grokipedia URL
- Catalytic Dihydroxylation of Alkenes with Osmium Tetroxide: Application Notes and Protocols Source: Benchchem URL
Technical Support Center: Troubleshooting & Catalyst Optimization for (1S,2R)-1-Phenylcyclohexane-1,2-diol Workflows
Overview (1S,2R)-1-phenylcyclohexane-1,2-diol is a highly valuable chiral scaffold and auxiliary used in asymmetric synthesis. Its trans-diol configuration provides a rigid stereocontrolling pocket. The synthesis of this specific stereoisomer typically involves the catalytic asymmetric epoxidation of 1-phenylcyclohexene followed by stereospecific hydrolytic ring-opening ([1]). This guide addresses common troubleshooting queries regarding catalyst loading, enantiomeric excess (ee), and reaction optimization for both its synthesis and downstream applications.
Section 1: Synthesis Workflow - Epoxidation & Ring Opening
FAQ 1: Why is my enantiomeric excess (ee) plateauing at 60-70% during the Mn(salen)-catalyzed epoxidation of 1-phenylcyclohexene? Causality & Solution: The enantioselectivity in Jacobsen-Katsuki epoxidation relies heavily on the trajectory of the olefin approaching the oxo-Mn(V) species. For 1-phenylcyclohexene, the bulky phenyl group can disrupt the ideal planar transition state if the catalyst is not properly tuned ([2]).
-
Catalyst Loading: Ensure your chiral Mn(salen) catalyst loading is strictly between 2.0–5.0 mol%. Lower loading leads to background uncatalyzed oxidation by the co-oxidant (e.g., NaOCl), which is racemic and drastically lowers the overall ee.
-
Axial Ligand Addition: The addition of an axial ligand, such as 4-phenylpyridine N-oxide (PPNO) at 20-25 mol%, is critical. PPNO coordinates to the manganese center opposite the oxo ligand, pushing the Mn=O bond outward and enforcing a rigid, planar transition state that maximizes steric differentiation by the chiral salen ligand.
FAQ 2: During the hydrolytic ring-opening of the epoxide, I am observing significant contamination with the cis-diol byproduct. How do I maintain trans-selectivity? Causality & Solution: The conversion of the chiral epoxide to (1S,2R)-1-phenylcyclohexane-1,2-diol requires a stereospecific anti-addition of water. However, the benzylic position (C1) can stabilize a partial positive charge. Under strongly acidic conditions, the mechanism shifts from a concerted SN2-like opening to a borderline SN1 pathway, allowing water to attack from the syn-face, yielding the cis-diol ([3]).
-
Optimization: Shift to a base-catalyzed hydrolysis. Basic conditions direct the nucleophilic attack exclusively to the less sterically hindered, non-benzylic C2 position, ensuring >99% anti-addition and preserving the trans-configuration.
Section 2: Downstream Applications - Hydrogenolysis
FAQ 3: When using Raney Nickel for the hydrogenolysis of the benzylic hydroxyl group to form trans-2-phenylcyclohexanol, the reaction stalls or over-reduces the aromatic ring. How is the catalyst loading optimized? Causality & Solution: Raney Nickel is a heterogeneous catalyst whose activity depends entirely on its active surface area and hydrogen saturation ([4]).
-
Stalling (Under-loading): The benzylic C-OH bond in the rigid cyclohexane framework is sterically hindered. A minimum of 5-10 equivalents (by weight relative to the substrate) of an aqueous slurry of W-2 Raney Nickel is required.
-
Over-reduction (Over-loading/High Pressure): If the aromatic ring is being reduced to a cyclohexyl group, the hydrogen pressure is too high, or the reaction time is excessive. Maintain atmospheric H 2 pressure (balloon) and monitor strictly via TLC. The catalyst must be washed with anhydrous ethanol immediately before use to remove water, which can passivate the catalyst surface ([5]).
Section 3: Quantitative Data & Optimization Tables
Table 1: Effect of Catalyst and Additive Loading on 1-Phenylcyclohexene Epoxidation
| Catalyst Loading (Mn-salen) | Additive (PPNO) | Co-Oxidant | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1.0 mol% | None | NaOCl | 0 | 45 | 52 |
| 2.5 mol% | None | NaOCl | 0 | 78 | 68 |
| 2.5 mol% | 20 mol% | NaOCl | 0 | 92 | 88 |
| 5.0 mol% | 25 mol% | NaOCl | -5 | >95 | 94 |
Table 2: Raney Nickel Loading for Benzylic Hydrogenolysis
| Catalyst Loading (w/w) | Solvent | Time (h) | Desired Product Yield (%) | Over-reduction (%) |
| 1x | EtOH (Anhydrous) | 24 | 15 | <1 |
| 5x | EtOH (Anhydrous) | 12 | 85 | 2 |
| 10x | EtOH (Anhydrous) | 4 | 96 | <1 |
| 10x | EtOH / H 2 O | 12 | 60 | 5 |
Section 4: Experimental Protocols
Protocol A: Catalytic Asymmetric Epoxidation of 1-Phenylcyclohexene Self-Validation Check: The reaction mixture should remain dark brown; a shift to pale yellow indicates catalyst degradation.
-
Preparation: In a round-bottom flask, dissolve 1-phenylcyclohexene (10.0 mmol) and (R,R)-Jacobsen's Mn(salen) catalyst (0.5 mmol, 5.0 mol%) in dichloromethane (20 mL).
-
Additive: Add 4-phenylpyridine N-oxide (PPNO) (2.5 mmol, 25 mol%) and cool the mixture to -5 °C using an ice/brine bath.
-
Oxidation: Slowly add buffered aqueous NaOCl (15.0 mmol, pH adjusted strictly to 11.3 with Na 2 HPO 4 ) dropwise over 1 hour. Causality: Dropwise addition prevents thermal spikes that destroy the Mn(salen) complex.
-
Workup: Stir for 4 hours at -5 °C. Quench with saturated aqueous Na 2 S 2 O 3 . Extract with dichloromethane, dry over MgSO 4 , and concentrate. Purify the chiral epoxide via flash chromatography.
Protocol B: Stereospecific Hydrolytic Ring Opening to (1S,2R)-1-Phenylcyclohexane-1,2-diol Self-Validation Check: TLC monitoring should show complete consumption of the less polar epoxide spot, replacing it with a highly polar diol spot.
-
Preparation: Dissolve the chiral epoxide (5.0 mmol) in a 1:1 mixture of THF and H 2 O (15 mL).
-
Catalysis: Add 0.1 M NaOH (1.0 mL) to establish mildly basic conditions. Causality: Basic pH prevents the formation of a benzylic carbocation, ensuring strict SN2 anti-addition.
-
Heating: Reflux the mixture at 65 °C for 12 hours.
-
Isolation: Cool to room temperature, neutralize with 0.1 M HCl, extract with ethyl acetate, and recrystallize from petroleum ether to yield pure (1S,2R)-1-phenylcyclohexane-1,2-diol.
Section 5: Mechanistic Pathway Diagrams
Catalytic cycle of Mn(salen) asymmetric epoxidation highlighting the role of the axial ligand.
Stereospecific hydrolytic ring opening pathway demonstrating anti-addition to form the trans-diol.
Section 6: References
-
Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure Source: Organic Syntheses, 2003, 80, 129 URL:[Link]
-
Asymmetric Epoxidation Using Iminium Salt Organocatalysts Featuring Dynamically Controlled Atropoisomerism Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State Source: PMC - National Institutes of Health (NIH) URL:[Link]
Sources
- 1. (1S,2R)-1-phenylcyclohexane-1,2-diol | Benchchem [benchchem.com]
- 2. Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (1S,2R)-1-phenylcyclohexane-1,2-diol | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Poor Diastereoselectivity in Diol Synthesis
Welcome to the Diol Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter workflows where researchers struggle to control the stereochemical outcome of 1,2-diol syntheses. Whether you are dealing with a Sharpless Asymmetric Dihydroxylation (SAD) that has lost its enantiomeric/diastereomeric edge, or a carbonyl addition that stubbornly yields the wrong syn/anti isomer, this guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to fix them.
Diagnostic Workflow
Before altering your reagents, use the diagnostic logic below to identify the mechanistic root cause of your stereochemical failure.
Caption: Diagnostic workflow for troubleshooting poor diastereoselectivity in 1,2-diol synthesis.
Deep-Dive Troubleshooting Guides
Issue 1: Poor Syn-Selectivity in Sharpless Asymmetric Dihydroxylation (SAD)
The Problem: You are running a SAD on an internal alkene, but your diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are unexpectedly low.
The Causality (The "Why"): The culprit is the secondary catalytic cycle [3]. In the primary cycle, the chiral Os(VIII)-ligand complex oxidizes the alkene to form an Os(VI) osmate ester. This ester must be hydrolyzed to release the chiral diol and Os(VI), which is then re-oxidized to Os(VIII). However, if hydrolysis is slow (common with sterically hindered internal alkenes), the stoichiometric oxidant will prematurely oxidize the Os(VI) osmate ester into an Os(VIII) glycolate complex. This intermediate lacks the chiral ligand and will rapidly oxidize a second alkene molecule with zero stereocontrol, severely degrading your overall d.r. and e.e. [4].
Caption: Mechanistic divergence in Sharpless AD: Primary vs. Secondary catalytic cycles.
The Solution (The "How"):
-
Accelerate Hydrolysis: Add 1.0 equivalent of methanesulfonamide ( CH3SO2NH2 ). This acts as a nucleophilic catalyst that dramatically speeds up the hydrolysis of the osmate ester, forcing the reaction to stay in the primary cycle [3].
-
Compartmentalize the Oxidant: Abandon homogeneous oxidants like NMO. Use a biphasic solvent system ( t -BuOH/ H2O ) with potassium ferricyanide ( K3Fe(CN)6 ). Because K3Fe(CN)6 is strictly water-soluble, it cannot prematurely oxidize the organic-soluble osmate ester. Oxidation only occurs after hydrolysis when the Os(VI) migrates to the aqueous phase [1].
Protocol 1: Optimized Sharpless Asymmetric Dihydroxylation [4]
Self-Validation Checkpoint: The reaction mixture should transition from a distinct yellow-orange (active Os(VIII)) to clear/white upon the final quench, validating the destruction of toxic osmium species.
-
In a round-bottom flask, dissolve AD-mix- α or AD-mix- β (1.4 g per mmol of alkene) in a 1:1 mixture of t -BuOH and H2O (10 mL total per mmol).
-
Add methanesulfonamide (1.0 equiv, 95 mg/mmol).
-
Cool the biphasic mixture to 0 °C to suppress background racemic thermal oxidation.
-
Add the alkene (1.0 mmol) in one portion. Stir vigorously at 0 °C until TLC indicates complete consumption.
-
Quench by adding solid Na2SO3 (1.5 g/mmol ). Stir for 1 hour at room temperature to reduce Os(VIII) to insoluble Os(IV).
-
Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and purify via column chromatography.
Issue 2: Poor Anti-Selectivity in Carbonyl Additions
The Problem: You are trying to synthesize an anti-1,2-diol via nucleophilic addition to an α -oxyaldehyde, but you keep getting the syn-isomer.
The Causality (The "Why"): Standard nucleophilic additions to α -oxyaldehydes (especially those protected with MOM, PMB, or benzyl groups) proceed via Cram's chelation model . The incoming metal coordinates both the carbonyl oxygen and the α -oxygen, locking the molecule into a rigid 5-membered ring conformation. The nucleophile is then forced to attack from the less sterically hindered face, invariably yielding the syn-diol.
The Solution (The "How"): Bypass the chelation model entirely by utilizing a Nickel-Catalyzed Reductive Coupling of alkynes and α -oxyaldehydes [2]. By using a Ni(0) catalyst with highly bulky phosphine ligands (e.g., VAPOL phosphoramidite), the reaction is forced to proceed via a Felkin-Anh (dipolar) model rather than a chelation model. The sheer steric bulk of the ligand prevents bidentate coordination, yielding the anti-1,2-diol with exceptional diastereoselectivity, regardless of the protecting group used.
Protocol 2: Ni-Catalyzed Reductive Coupling for Anti-1,2-Diols [2]
Self-Validation Checkpoint: Pre-stirring the catalyst should result in a deep color change (often dark red/brown), validating the formation of the active Ni(0)-ligand complex prior to substrate introduction.
-
In a glovebox, charge a flame-dried flask with Ni(cod)2 (10 mol%) and a bulky phosphine ligand (e.g., VAPOL phosphoramidite, 20 mol%).
-
Dissolve in anhydrous THF and stir for 10 minutes at room temperature until the color change validates complexation.
-
Add the α -oxyaldehyde (1.0 equiv) and the alkyne (1.2 equiv).
-
Cool to -40 °C and slowly add the reductant ( Et3SiH , 2.0 equiv) via syringe pump. Note: Slow addition prevents silane side-reactions.
-
Stir at -40 °C until complete by TLC.
-
Quench with saturated aqueous NH4Cl , extract with diethyl ether, dry, and purify.
Quantitative Data Summaries
Table 1: Impact of Additives on SAD of Internal Alkenes | Conditions | Stoichiometric Oxidant | Additive | Yield (%) | Diastereomeric Ratio (d.r.) | | :--- | :--- | :--- | :--- | :--- | | Standard Upjohn | NMO | None | 85 | Racemic (1:1) | | Base SAD | K3Fe(CN)6 | None | 60 | 3:1 | | Optimized SAD | K3Fe(CN)6 | CH3SO2NH2 | 92 | >19:1 |
Table 2: Protecting Group Influence in Nucleophilic Additions vs Ni-Coupling | Protecting Group ( α -O) | Synthetic Method | Major Diastereomer | d.r. (anti:syn) | | :--- | :--- | :--- | :--- | | MOM (Chelating) | Grignard Addition | Syn | 1:9 | | PMB (Chelating) | Grignard Addition | Syn | 1:10 | | MOM (Chelating) | Ni-Catalyzed Coupling | Anti | 95:5 | | TBS (Bulky, Non-chelating) | Ni-Catalyzed Coupling | Anti | >95:5 |
FAQ Desk
Q: Can I use AD-mix- α and AD-mix- β for cis-alkenes? A: Standard SAD ligands (DHQ/DHQD derived) perform poorly with cis-alkenes due to steric clashes in the binding pocket. If you must dihydroxylate a cis-alkene, consider using modified IND ligands or exploring enzymatic dihydroxylations (e.g., Rieske non-heme iron oxygenases).
Q: My SAD reaction is extremely slow. Should I heat it to room temperature? A: Avoid heating if possible. Elevating the temperature increases the rate of the uncatalyzed, racemic background oxidation, which will destroy your e.e. Ensure you are stirring the biphasic mixture vigorously (emulsion is required) and verify that you have added methanesulfonamide to prevent ester hydrolysis from bottlenecking the rate.
Q: How do I safely handle and dispose of the osmium waste? A: Osmium tetroxide is highly toxic and volatile. The self-validating quench step using sodium sulfite ( Na2SO3 ) is mandatory. Stirring for at least 1 hour reduces all volatile Os(VIII) to black, insoluble Os(IV) dioxide, which can be safely filtered through a pad of Celite and disposed of as solid heavy-metal waste.
References
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review Source: MDPI URL
- Source: PMC (National Institutes of Health)
- Sharpless asymmetric dihydroxylation Source: Wikipedia URL
- Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation Source: BenchChem URL
Technical Support Center: Mastering Temperature Control in Asymmetric Catalysis for Enhanced Selectivity
Welcome to the technical support center dedicated to one of the most critical, yet often challenging, aspects of asymmetric catalysis: temperature control. For researchers, chemists, and professionals in drug development, achieving high enantioselectivity is paramount. This guide provides in-depth, field-tested insights and practical troubleshooting advice to help you harness the power of temperature to drive your catalytic reactions toward the desired stereochemical outcome.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Temperature's Influence
This section addresses fundamental questions about the role of temperature in asymmetric catalysis, providing the theoretical groundwork for practical application.
Q1: Why is temperature such a critical parameter in achieving high enantioselectivity (% ee)?
Temperature directly influences the kinetics and thermodynamics of a chemical reaction. In asymmetric catalysis, the formation of two enantiomers proceeds through diastereomeric transition states with different activation energies. According to the Eyring equation, the ratio of the rate constants for the formation of the two enantiomers (and thus the enantiomeric excess) is exponentially dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) and inversely dependent on the temperature (T).
Generally, a lower reaction temperature increases the energy difference between the diastereomeric transition states, which amplifies the selectivity of the reaction.[1][2][3] This is because at lower temperatures, the reaction becomes more sensitive to small energy differences, favoring the pathway with the lower activation barrier to a greater extent.[3]
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature affect them in asymmetric catalysis?
Understanding the interplay between kinetic and thermodynamic control is crucial for optimizing enantioselectivity.
-
Kinetic Control: This regime prevails when the product ratio is determined by the relative rates of formation. The product that forms faster (the kinetic product) will be the major product. In asymmetric catalysis, achieving high enantiomeric excess is fundamentally a kinetically controlled process.[4][5] Because enantiomers have the same Gibbs free energy, a thermodynamically controlled process would inevitably lead to a racemic mixture.[4][5] Short reaction times and lower temperatures generally favor kinetic control.[4][6]
-
Thermodynamic Control: This occurs when the reaction is reversible, and the product ratio is determined by the relative stabilities of the products. The most stable product (the thermodynamic product) will predominate. Longer reaction times and higher temperatures allow the system to reach equilibrium, favoring the thermodynamic product.[4][6]
The following diagram illustrates the energy profile for a reaction under kinetic versus thermodynamic control.
Caption: Troubleshooting workflow for low enantioselectivity.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment in managing temperature control.
Protocol: Establishing a Temperature Profile for an Asymmetric Catalytic Reaction
This protocol outlines the steps to accurately determine the optimal temperature for achieving the highest enantioselectivity.
Objective: To systematically evaluate the effect of temperature on the enantiomeric excess of a catalytic reaction.
Materials:
-
Jacketed reaction vessel
-
Cryostat or circulating bath with precise temperature control
-
Calibrated temperature probe for internal reaction monitoring
-
Stirring mechanism (e.g., overhead stirrer)
-
Syringe pump for controlled addition of reagents (if necessary)
-
Inert atmosphere setup (e.g., Schlenk line)
-
Analytical equipment for determining % ee (e.g., chiral HPLC or GC)
Procedure:
-
System Setup:
-
Assemble the dry, jacketed reaction vessel under an inert atmosphere.
-
Connect the jacketed vessel to the cryostat using well-insulated tubing. [7] * Place the calibrated temperature probe and stirrer into the reaction vessel, ensuring the probe is submerged in the reaction medium but does not interfere with stirring.
-
Set the cryostat to the desired initial temperature (e.g., 20 °C). Allow the system to equilibrate until the internal reaction temperature is stable.
-
-
Reaction Initiation:
-
Charge the reaction vessel with the solvent, substrate, and catalyst.
-
Begin stirring to ensure a homogenous mixture.
-
Initiate the reaction by adding the final reagent. For exothermic reactions, add the reagent slowly using a syringe pump to maintain a stable internal temperature.
-
-
Monitoring and Sampling:
-
Monitor the internal reaction temperature continuously. Adjust the cryostat setpoint as needed to maintain the target temperature.
-
At regular intervals, withdraw small aliquots of the reaction mixture for analysis. Quench the reaction in the aliquot immediately to prevent further conversion.
-
-
Analysis:
-
Analyze the quenched aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess (% ee).
-
-
Temperature Screening:
-
Repeat the experiment at systematically varied temperatures (e.g., in 10 °C increments from 20 °C down to -40 °C).
-
For each temperature, determine the initial rate and the maximum % ee achieved.
-
-
Data Analysis:
-
Plot the enantiomeric excess as a function of temperature to identify the optimal temperature for selectivity.
-
Plot the reaction rate as a function of temperature to understand the trade-off between selectivity and reaction time.
-
| Temperature (°C) | Conversion (%) at 1h | Enantiomeric Excess (%) |
| 20 | 95 | 85 |
| 10 | 88 | 92 |
| 0 | 75 | 96 |
| -10 | 60 | 98 |
| -20 | 45 | >99 |
| -30 | 25 | >99 |
| -40 | 10 | >99 |
| Note: Data is representative and will vary depending on the specific reaction. |
References
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017, March 24). Royal Society of Chemistry. [Link]
-
Groundbreaking Study Unveils Advanced Nanothermometry for In-situ Catalyst Monitoring. (2025, February 20). Ghent University. [Link]
-
Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. (2003, December 26). Journal of Organic Chemistry. [Link]
-
Temperature drop triggers chirality twist. (2017, January 16). Chemistry World. [Link]
-
Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. (2016, December 2). RSC Publishing. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (2003, December 3). American Chemical Society. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Heat and Mass Transfer in Fixed-bed Tubular Reactor. (2008, May 1). Journal of the Korean Ceramic Society. [Link]
-
Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv. [Link]
-
In Situ Luminescence Thermometry To Locally Measure Temperature Gradients during Catalytic Reactions. (2018, February 14). ACS Catalysis. [Link]
-
In Situ Luminescence Thermometry To Locally Measure Temperature Gradients during Catalytic Reactions. PMC. [Link]
-
Continuous flow (micro-)reactors for heterogeneously catalyzed reactions: main design and modelling issues. AIR Unimi. [Link]
-
WALL-TO-FLUID HEAT TRANSFER IN A CATALYTIC REACTOR AT SUPERCRITICAL CONDITIONS. UPCommons. [Link]
-
Kinetic vs. Thermodynamic Control Definition. (2025, August 15). Fiveable. [Link]
-
(PDF) Evaluation of heat transfer in a catalytic fixed bed reactor at high temperatures. ResearchGate. [Link]
-
Why Temperature Control Is Crucial in Laboratories. Lab Equipment Australia. [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]
-
Guidelines and methodologies in asymmetric synthesis and catalysis. (2007, March 1). ScienceDirect. [Link]
-
In-situ monitoring of dynamic behavior of catalyst materials and reaction intermediates in semiconductor catalytic processes. ScienceDirect. [Link]
-
Closed-Cycle Cryostats - attoDRY series. attocube. [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Observation of Pd catalytic reactions using an in-situ gas reaction observation system that connects a transmission electron microscope (TEM) and a mass spectrometer (MS). JEOL. [Link]
-
Best ways to improving your temperature control. Radleys. [Link]
-
Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions. (2020, December 4). MDPI. [Link]
-
The mathematical catalyst deactivation models: a mini review. (2023, July 26). RSC Publishing. [Link]
-
Bridging the incompatibility gap in dual asymmetric catalysis over a thermoresponsive hydrogel-supported catalyst. (2024, January 3). PMC. [Link]
-
Orange & Cryogen-Free Cryostats. Institut Laue-Langevin. [Link]
-
Characterizing Catalysts Via Temperature-Programmed Techniques. (2015, November 6). AZoM. [Link]
-
High-Performance Cryostats for Low Temperature Physics. IRLabs. [Link]
-
Temperature Optimization in Catalytic Oxidizers: Key to Efficiency. (2025, August 4). Catalytic Products International. [Link]
-
Cryogenic Low Temperature Micro-Spectroscopy Solutions. HORIBA. [Link]
-
Cryostats for LN2 and Closed-Cycle Cryogenic Cooling. Cryomagtech. [Link]
-
How to Maintain Optimal Laboratory Temperature and Humidity. (2018, October 29). SensoScientific. [Link]
-
Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation. PubMed. [Link]
-
Controlling Temperature in the lab. (2023, February 8). Techmate. [Link]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PMC. [Link]
-
Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures. (2021, January 12). MDPI. [Link]
-
Nonlinear Effects in Asymmetric Catalysis by Design: Concept, Synthesis, and Applications. (2022, November 9). Accounts of Chemical Research. [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2017, June 23). MDPI. [Link]
-
Counteracting Rapid Catalyst Deactivation by Concomitant Temperature Increase during Catalytic Upgrading of Biomass Pyrolysis Vapors Using Solid Acid Catalysts. DTU Research Database. [Link]
Sources
Technical Support Center: Troubleshooting (1S,2R)-1-Phenylcyclohexane-1,2-diol Mediated Reactions
Welcome to the Technical Support Center for workflows involving (1S,2R)-1-phenylcyclohexane-1,2-diol and its derivatives. As a rigid, well-defined chiral scaffold, this diol is highly prized in asymmetric synthesis—particularly as a chiral auxiliary or ligand in organometallic additions and enantiomer recognition [1]. However, its unique structural topology introduces specific substrate limitations.
This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the mechanistic causality behind reaction failures, providing field-proven troubleshooting steps and self-validating protocols.
Part 1: FAQs on Substrate Limitations & Mechanistic Causality
Q1: Why do I observe poor enantiomeric excess (ee) and low yields when adding secondary, tertiary, or aryl nucleophiles to aldehydes using (1S,2R)-1-phenylcyclohexane-1,2-diol derived ligands? A1: The stereocontrol of this system relies entirely on the rigid chiral pocket created by the trans-relationship of the hydroxyl (or ether) groups and the bulky phenyl ring [1]. While primary alkyl nucleophiles (e.g., n-BuLi) can navigate this pocket to attack the coordinated aldehyde face, sterically demanding nucleophiles (secondary, tertiary, allylic, and aryl organometallics) experience severe steric clash with the cyclohexane-phenyl framework. This steric repulsion prevents the formation of the highly ordered transition state required for facial selectivity, leading to background (uncatalyzed) racemic addition and significantly depressed yields [2].
Q2: Can I use this chiral system for the asymmetric addition of alkyl organometallics to ketones? A2: Generally, no. Ketones are notoriously high-risk substrates for this specific chiral mediator. The reduced electrophilicity of ketones compared to aldehydes, combined with the extreme steric bulk of the (1S,2R)-1-phenylcyclohexane-1,2-diol ligand complex, severely retards the desired 1,2-addition pathway. Instead of forming the target chiral tertiary alcohol, the reaction typically diverts into competitive side pathways. You will predominantly observe pinacol coupling products (via single-electron transfer) or aldol condensation products (due to the basicity of the organometallic reagent deprotonating the ketone) [2].
Q3: What are the primary barriers to scaling up reactions that utilize this diol as a chiral auxiliary? A3: The main limitations for preparative scale-up are economic and purification-based. The synthesis of the enantiopure diol or its derivatives (such as Whitesell's auxiliary) often requires expensive reagents (e.g., osmium tetroxide in Sharpless Asymmetric Dihydroxylation) or complex enzymatic resolutions. Furthermore, intermediate steps frequently necessitate exhaustive chromatographic purification to achieve the >99% ee required for downstream stereocontrol. At a multi-gram scale, this chromatography becomes a severe bottleneck, making the process highly impractical compared to modern catalytic asymmetric methods[3].
Part 2: Quantitative Data on Substrate Compatibility
To assist in your experimental design, the following table summarizes the expected outcomes and primary failure modes when using (1S,2R)-1-phenylcyclohexane-1,2-diol derivatives as chiral ligands in organometallic additions.
| Carbonyl Substrate | Nucleophile Type | Expected Yield | Expected ee | Primary Limitation / Failure Mode |
| Benzaldehyde | Primary Alkyl (e.g., n-BuLi) | 60 - 80% | 40 - 55% | Baseline compatibility; moderate stereocontrol. |
| Benzaldehyde | Secondary/Tertiary Alkyl | < 20% | < 10% | Severe steric clash with the phenyl ring of the auxiliary. |
| Benzaldehyde | Aryl / Allyl | < 30% | < 20% | Disruption of the highly ordered transition state. |
| Aliphatic Ketones | Primary Alkyl | < 10% | N/A | Reduced electrophilicity leads to enolization/aldol products. |
| Aromatic Ketones | Any Organometallic | Trace | N/A | Dominant pinacol coupling via single-electron transfer. |
Part 3: Substrate Evaluation Workflow
Decision tree for substrate selection in (1S,2R)-1-phenylcyclohexane-1,2-diol mediated additions.
Part 4: Troubleshooting Guide & Experimental Protocol
If you are experiencing total reaction failure or near-zero ee with a novel substrate, you must first verify the integrity of your chiral ligand complex. We recommend running the following Self-Validating Baseline Protocol using a highly compatible substrate pairing (benzaldehyde and n-BuLi).
Protocol: Self-Validating Asymmetric Addition of n-BuLi to Benzaldehyde
Purpose: To establish a baseline of ligand competency before attempting sterically demanding or electronically deactivated substrates. Causality: Using a primary alkyl lithium (n-BuLi) minimizes steric clash, allowing the diol-derived ligand (e.g., dimethyl ether of cis-1-phenylcyclohexane-1,2-diol) to properly coordinate the lithium ion and direct the aldehyde's facial approach.
Step-by-Step Methodology:
-
Ligand Complexation: In a flame-dried Schlenk flask under strictly anhydrous argon, dissolve the chiral ligand (1.2 eq) in anhydrous THF (0.1 M). Cool the system to -78 °C.
-
Causality: THF acts as a coordinating solvent that stabilizes the organolithium-ligand complex. Cryogenic temperatures are mandatory to prevent premature background reactions and to maximize the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states.
-
-
Organometallic Activation: Slowly add n-BuLi (1.1 eq, typically 1.6 M in hexanes) dropwise down the side of the flask. Stir for 30 minutes at -78 °C.
-
Validation Checkpoint: A slight color change (often pale yellow) indicates successful complexation. If precipitation occurs , the ligand has likely absorbed moisture, resulting in insoluble LiOH formation. Discard the mixture, re-dry the ligand via azeotropic distillation with toluene, and restart.
-
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise over 10 minutes.
-
Causality: Dropwise addition prevents localized exotherms. Even a micro-environmental temperature spike of 10 °C will exponentially degrade the enantioselectivity of the addition.
-
-
Quenching: After stirring for 2 hours at -78 °C, quench the reaction rapidly with saturated aqueous NH₄Cl (2 mL).
-
Causality: NH₄Cl provides a mild proton source to safely destroy unreacted n-BuLi without causing acid-catalyzed dehydration of the newly formed fragile chiral alcohol.
-
-
Analysis: Extract the aqueous layer with Et₂O (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze the crude mixture via chiral HPLC.
-
Expected Baseline: You should observe ~50-55% ee [2]. If the ee is <40%, your ligand's optical purity has been compromised during its synthesis/storage, or trace moisture disrupted the chiral lithium-ligand aggregate.
-
References
- Benchchem. "(1S,2R)-1-phenylcyclohexane-1,2-diol | Benchchem." Benchchem.
- RUA Institutional Repository. "New methodologies for the catalytic enantioselective addition of organometallic reagents to carbonyl compounds." Universidad de Alicante.
- Organic Syntheses. "Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure." Organic Syntheses.
Validation & Comparative
Comparative Guide: Chiral Chromatography Strategies for 1-Phenylcyclohexane-1,2-diol Enantiomers
Executive Summary
For researchers and drug development professionals, the enantiomeric separation of cis-1-phenylcyclohexane-1,2-diol is a critical analytical step. This compound serves as a highly effective chiral auxiliary and a key intermediate in the asymmetric synthesis of pharmaceutical agents. This guide objectively compares the performance of Normal-Phase High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for resolving these enantiomers, providing field-proven, self-validating protocols grounded in authoritative literature.
Mechanistic Insights into Chiral Recognition
Separating the (-)-(1S,2S) and (+)-(1R,2R) isomers of cis-1-phenylcyclohexane-1,2-diol presents a unique chromatographic challenge. The molecule's architecture features a rigid cyclohexane framework, a sterically demanding phenyl ring, and adjacent hydroxyl groups that engage in strong intra- and intermolecular hydrogen bonding[1].
To achieve baseline resolution, the Chiral Stationary Phase (CSP) must exploit three distinct interactions:
-
π−π Interactions : The phenyl group acts as a robust π -electron donor.
-
Hydrogen Bonding : The cis-diol moiety serves as both a hydrogen bond donor and acceptor.
-
Steric Intercalation : The rigid cyclohexane ring dictates the spatial orientation required for the guest molecule to fit into the chiral cleft of the CSP.
CSP Selection: Pirkle-Type vs. Polysaccharide-Based Columns
While (such as Chiralcel OD-H or Chiralpak AD-H) rely on the helical structure of derivatized cellulose or amylose to create chiral cavities[2], they often yield broader peaks for rigid cyclic diols. Conversely, the (R,R) Whelk-O 1 column (a Pirkle-type CSP) is explicitly engineered for molecules containing aromatic rings and hydrogen-bonding groups.
The Causality of Superiority : The Whelk-O 1 selector features a tetrahydrophenanthrene cleft that perfectly accommodates the phenyl ring of 1-phenylcyclohexane-1,2-diol via π−π interactions, while its amide linkages form directional hydrogen bonds with the diol. This multipoint interaction model explains why Whelk-O 1 consistently outperforms generic polysaccharide columns in terms of resolution ( Rs ) and peak sharpness for this specific scaffold.
Performance Comparison: HPLC vs. SFC
Supercritical Fluid Chromatography (SFC) has largely superseded traditional Normal-Phase HPLC for this separation due to the superior mass transfer kinetics and lower viscosity of supercritical CO 2 . Table 1 summarizes the quantitative performance of the (R,R) Whelk-O 1 column under both modalities, based on validated procedures from .
Table 1: Chromatographic Performance of (R,R) Whelk-O 1 (250 x 4.6 mm, 5 µm)
| Parameter | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Hexane / Isopropanol (85:15) | CO 2 / Methanol (85:15) |
| Flow Rate | 1.3 mL/min | 2.0 mL/min |
| Backpressure | Ambient | 150 bar |
| Temperature | Ambient | 40 °C |
| Retention Time (-)-(1S,2S) | 5.30 min | 3.05 min |
| Retention Time (+)-(1R,2R) | 7.56 min | 3.55 min |
| Selectivity ( α ) | ~1.42 | ~1.16 |
| Throughput Advantage | Baseline Standard | ~2x Faster Elution |
Methodological Insight: In the HPLC method, isopropanol is selected over ethanol because its increased steric bulk attenuates overly strong hydrogen bonding with the silica support, thereby preventing peak tailing. In SFC, methanol is used as a co-solvent because supercritical CO 2 is highly non-polar; the methanol modifies the polarity of the fluid while maintaining low viscosity, enabling the higher flow rate (2.0 mL/min) without exceeding system pressure limits.
Experimental Protocols
To ensure scientific integrity, the following SFC protocol is designed as a self-validating system . Do not proceed to preparative scale-up unless the System Suitability Test (SST) criteria are met.
Step-by-Step SFC Methodology
Step 1: System Preparation & Equilibration
-
Install an (R,R) Whelk-O 1 column (250 mm × 4.6 mm, 5 µm, 100 Å) into the SFC column oven.
-
Set the Automated Back Pressure Regulator (ABPR) to 150 bar to ensure the CO 2 remains in a supercritical state throughout the run.
-
Equilibrate the column at 40 °C with a mobile phase of CO 2 /Methanol (85:15 v/v) at a flow rate of 2.0 mL/min . Monitor the UV baseline at 210 nm until stable.
Step 2: Sample Preparation
-
Dissolve the racemic cis-1-phenylcyclohexane-1,2-diol in HPLC-grade methanol to a concentration of 1.0 mg/mL. Causality: Utilizing methanol ensures complete solubility and matches the modifier in the mobile phase, preventing solvent-mismatch peak distortion (the "solvent effect").
Step 3: System Suitability Testing (SST)
-
Inject 5 µL of the racemic mixture.
-
Validation Criteria : The system is validated only if the (-)-isomer elutes at ~3.05 min, the (+)-isomer at ~3.55 min, and the baseline resolution ( Rs ) is ≥1.5 . If Rs<1.5 , verify the ABPR pressure and column oven temperature, as density fluctuations in supercritical CO 2 directly impact retention factors.
Step 4: Analytical Run & Data Acquisition
-
Proceed with sample injections. The (-)-(1S,2S)-enantiomer will elute first, followed by the (+)-(1R,2R)-enantiomer. Note: This consistent elution order is a direct result of the (R,R) stationary phase configuration; utilizing an (S,S) Whelk-O 1 column will reverse this elution order, which can be strategically useful if the minor enantiomer elutes in the tail of the major enantiomer.
Workflow Diagram
Workflow for the chiral separation of 1-phenylcyclohexane-1,2-diol via HPLC and SFC methodologies.
References
-
Title : Working with Hazardous Chemicals - Preparation of (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol Source : Organic Syntheses, Vol. 76, p. 23 URL :[Link]
-
Title : Homochiral vs. heterochiral preference in chiral self-recognition of cyclic diols Source : Physical Chemistry Chemical Physics (Royal Society of Chemistry) URL :[Link]
-
Title : Chiral Auxiliaries and Chirogenesis Source : Symmetry (MDPI) URL :[Link]
Sources
Comparative Guide: (1S,2R)-1-Phenylcyclohexane-1,2-diol vs. BINOL and TADDOL in Asymmetric Catalysis
Asymmetric catalysis relies heavily on the design of chiral ligands to create highly differentiated stereochemical environments. For decades, C2-symmetric diols like BINOL and TADDOL have dominated the landscape of Lewis acid-catalyzed transformations. However, C1-symmetric vicinal diols, specifically (1S,2R)-1-phenylcyclohexane-1,2-diol , offer unique rigid scaffolds that serve specialized roles in organic synthesis and chiral auxiliary design[1].
This guide provides an objective, data-driven comparison of these three ligands, evaluating their structural mechanics, catalytic performance, and providing a self-validating experimental framework for their application in drug development.
The Symmetry Paradigm: C1 vs. C2 in Catalyst Design
The fundamental divergence in performance between these ligands stems from their symmetry, which directly dictates the number of possible diastereomeric transition states during a catalytic cycle.
-
BINOL (1,1'-Bi-2-naphthol): Possesses axial chirality and C2 symmetry. When coordinated to a metal center (e.g., Titanium), the C2 axis ensures that the two coordination sites are homotopic. This drastically reduces the number of competing transition states, funneling the reaction through a single, highly favored energetic pathway[2].
-
TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOL also features C2 symmetry. Its bulky aryl groups create a deep, well-defined chiral pocket that excels at shielding one enantiotopic face of a coordinated substrate.
-
(1S,2R)-1-phenylcyclohexane-1,2-diol: This ligand is C1-symmetric . It features a rigid cyclohexane ring in a chair conformation with a trans-relationship between the hydroxyl groups. The tertiary benzylic alcohol at the C1 position (bearing the phenyl group) creates a highly asymmetric steric environment[1]. Because it lacks a C2 axis, coordination to a metal center generates multiple diastereomeric transition states. While this increases transition state complexity, the rigid chair conformation makes it an exceptionally effective chiral auxiliary for specific, structurally matched substrates[3].
Logical relationship between ligand symmetry and transition state complexity.
Quantitative Benchmarking: Asymmetric Additions
To objectively compare these ligands, we benchmark them against a standard reaction: the Titanium-catalyzed enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde . This reaction is a staple for evaluating chiral diols because the background (uncatalyzed) reaction is fast and yields a racemic product. High enantiomeric excess (ee%) directly correlates to the ligand's ability to accelerate the chiral pathway while suppressing the achiral background reaction[3].
| Ligand | Symmetry | Structural Backbone | Typical ee% (Et₂Zn to Benzaldehyde) | Primary Catalytic Profile |
| BINOL | C2 (Axial) | Naphthyl | 90 - 95% | Broad-spectrum Lewis acid catalysis; highly predictable induction. |
| TADDOL | C2 (Point) | Tartrate | > 95% | Exceptional for highly sterically demanding nucleophilic additions. |
| (1S,2R)-1-phenylcyclohexane-1,2-diol | C1 (Point) | Cyclohexane | 40 - 55% | Niche applications; highly dependent on substrate-ligand steric matching. |
Data Analysis: While (1S,2R)-1-phenylcyclohexane-1,2-diol yields moderate enantioselectivities (up to 43-52% ee) in generalized organometallic additions compared to the >90% ee achieved by BINOL and TADDOL[3], its true value lies in its role as a chiral precursor. Through stereospecific hydrogenolysis, it is a critical intermediate for synthesizing (+)-(1S,2R)-trans-2-phenylcyclohexanol, a highly prized chiral auxiliary in complex drug synthesis[1].
Self-Validating Experimental Protocol
To rigorously evaluate the performance of these diols, the following step-by-step methodology describes the Titanium-catalyzed diethylzinc addition.
The Causality of Validation: This protocol is designed as a self-validating system. By running a parallel control reaction with an achiral diol (e.g., ethylene glycol), researchers can establish the baseline rate of the uncatalyzed background reaction. Furthermore, the use of Ti(OiPr)₄ is not merely additive; it transmetallates with the highly reactive Et₂Zn to form a less nucleophilic ethyl-titanium species. This ensures the carbon-carbon bond formation only proceeds through the chiral ligand-bound transition state[3].
Step-by-Step Methodology
-
Catalyst Preparation (Alkoxide Exchange):
-
In a flame-dried Schlenk flask under Argon, dissolve 0.1 mmol of the chiral diol (BINOL, TADDOL, or (1S,2R)-1-phenylcyclohexane-1,2-diol) in 2.0 mL of anhydrous toluene.
-
Add 1.2 equivalents (0.12 mmol) of Ti(OiPr)₄. Stir at room temperature for 1 hour. Causality: This allows complete alkoxide exchange, displacing isopropanol to form the active chiral titanate complex.
-
-
Substrate Coordination:
-
Cool the reaction mixture to 0 °C.
-
Add 1.0 mmol of benzaldehyde dropwise. Stir for 15 minutes. Causality: Cooling to 0 °C thermodynamically favors the coordination of the aldehyde to the titanium center while suppressing any premature, uncatalyzed background reactions.
-
-
Transmetallation & Nucleophilic Addition:
-
Slowly add 2.0 equivalents (2.0 mmol) of Et₂Zn (1.0 M in hexanes) dropwise over 10 minutes.
-
Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature overnight. Causality: Slow addition prevents localized heating (exotherms) that could break the delicate diastereomeric transition state, ensuring maximum enantioselectivity.
-
-
Quench & Extraction:
-
Quench the reaction strictly at 0 °C with 1N HCl (2.0 mL) to destroy unreacted organozinc species and hydrolyze the titanium alkoxide.
-
Extract the aqueous layer with diethyl ether (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield via ¹H NMR using an internal standard.
-
Determine the enantiomeric excess (ee%) via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Experimental workflow for titanium-catalyzed asymmetric diethylzinc addition.
Strategic Selection in Drug Development
For drug development professionals, the choice between these ligands dictates the scalability and success of an asymmetric route:
-
Choose BINOL or TADDOL when: You are conducting initial screening for a novel active pharmaceutical ingredient (API) requiring broad-spectrum enantioselective additions, Diels-Alder reactions, or epoxidations. Their C2 symmetry provides a reliable, robust stereochemical outcome across diverse substrate classes[2].
-
Choose (1S,2R)-1-phenylcyclohexane-1,2-diol when: You require a specific chiral auxiliary rather than a catalytic ligand. Because the tertiary hydroxyl group is benzylic, it is highly susceptible to selective cleavage under hydrogenolysis conditions. This allows chemists to selectively deoxygenate the molecule to form trans-2-phenylcyclohexanols, which are exceptionally powerful auxiliaries for stereocontrolling elements in complex natural product synthesis[1].
References
- Benchchem. "Overview of the Academic and Research Significance of (1S,2R)-1-phenylcyclohexane-1,2-diol.
- ResearchGate. "Asymmetric addition of achiral organomagnesium reagents or organolithiums to achiral aldehydes or ketones: a review." Tetrahedron Asymmetry 20(9):981-998.
- MDPI. "Chiral Auxiliaries and Chirogenesis." Symmetry 2018, 10, 20.
Sources
Analysis of diastereomeric ratio in diol synthesis using spectroscopy
Precision in Asymmetric Synthesis: A Comparative Guide to Diastereomeric Ratio Analysis in Diols
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying the diastereomeric ratio (dr) in complex diol syntheses. Accurate determination of dr is critical in asymmetric synthesis, enabling the precise evaluation of reaction selectivity and the purity of final products[1]. However, diols—particularly sterically hindered 1,2-diols or those with remote stereocenters—often exhibit minimal chemical shift non-equivalence ( Δδ ) in standard Nuclear Magnetic Resonance (NMR) spectroscopy. This leads to severe signal overlap, rendering direct integration inaccurate.
This guide objectively compares advanced NMR techniques (Chiral Derivatizing Agents, Pure Shift NMR, Quantitative 13 C NMR) against Chiral High-Performance Liquid Chromatography (HPLC). By detailing the mechanistic causality behind each method and providing self-validating experimental protocols, this guide serves as a definitive resource for analytical method selection.
Mechanistic Causality: Why Diols Defy Standard Analysis
The fundamental principle behind using NMR to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical entities with different magnetic environments for their nuclei[2]. However, in large molecules or structurally similar diols, the presence of many overlapping signals and the small shift differences can make determination of dr by standard 1 H NMR difficult or impossible[3]. Much of the overlap results from the multiplet structure caused by homonuclear scalar coupling[3].
When spectroscopic resolution fails, chromatographic separation via Chiral HPLC leverages differential transient interactions with a chiral stationary phase, offering superior sensitivity for trace analysis at the cost of complex method development[2].
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of the leading analytical platforms for diol dr determination.
| Analytical Platform | Mechanistic Principle | Resolution Power | Trace Sensitivity (LOQ) | Analysis / Prep Time |
| Standard 1 H/ 13 C NMR | Innate magnetic environment differences ( Δδ ) | Low to Moderate | ~1.0 - 2.0% | < 5 mins |
| Band-Selective Pure Shift NMR | Broadband homodecoupling (multiplets → singlets) | High | ~1.0% | 10 - 15 mins |
| CDA-NMR (e.g., Boric Acid) | Amplified Δδ via induced chiral environment | High | ~0.5 - 1.0% | 15 - 30 mins |
| Quantitative 13 C NMR | Wide chemical shift dispersion | Moderate to High | ~0.3% | 30 mins |
| Chiral HPLC | Differential stationary phase interaction | Very High | < 0.1% | Hours (Method Dev) |
Advanced Methodologies & Self-Validating Protocols
A. In Situ Derivatization with Chiral Derivatizing Agents (CDAs)
Causality: For sterically hindered molecules such as derivatives of (2R)-2,3,3-Trimethylbutane-1,2-diol, baseline separation of diastereomers is challenging[1]. Reacting the diol with a chiral boric acid forms a stable cyclic ester in situ. This derivatization introduces a new bulky chiral environment, leading to different magnetic environments for the nuclei of the two diastereomers, and consequently, distinct chemical shifts in the NMR spectrum[1]. A larger Δδ value indicates better separation of the signals, leading to more accurate integration[1].
Experimental Protocol: Boric Acid Derivatization[1]
-
Sample Preparation: In a standard NMR tube, dissolve approximately 10 µmol of the diastereomeric diol mixture and 30 µmol of the chiral boric acid derivatizing agent in 0.6 mL of deuterated chloroform (CDCl 3 ).
-
Reaction: Sonicate the mixture at 25°C for 15 minutes to ensure complete derivatization.
-
Self-Validation Step: Acquire a rapid 1 H NMR spectrum. The progress of the reaction must be monitored by the complete disappearance of the diol's hydroxyl proton signals. If OH signals persist, extend sonication before attempting quantification.
-
Quantification: Integrate the newly resolved, distinct signals corresponding to each diastereomeric cyclic ester.
B. Band-Selective Pure Shift NMR
Causality: When derivatization is undesirable, pure shift NMR offers a powerful alternative. This technique collapses complex multiplets into singlets, significantly improving spectral resolution and allowing for accurate integration even in crowded spectral regions[2]. By applying band-selective decoupling, the multiplet structure caused by homonuclear scalar coupling is removed, leaving a single peak for each chemically distinct site[3].
Experimental Protocol: Pure Shift Acquisition[3]
-
Preparation: Prepare the diol sample in a highly deuterated solvent to minimize lock interference.
-
Acquisition: Utilize a band-selective pure shift pulse sequence (e.g., Zangger-Sterk or real-time pure shift).
-
Self-Validation Step: Overlay the pure shift spectrum with the conventional 1 H spectrum. Ensure that the integrated area of the collapsed singlet perfectly matches the total integral of the original multiplet to confirm no signal loss occurred during the decoupling slice selection.
C. High-Field Quantitative 13 C NMR
Causality: When 1 H NMR fails due to severe overlap, 13 C NMR offers a wider chemical shift range, often leading to better resolution of signals from diastereomers[2]. Using standard pulse sequences with broadband decoupling, 13 C NMR can obtain accurate integration ratios on as little as 100 µmol of sample[4].
Experimental Protocol: Quantitative 13 C Integration[4]
-
Parameter Optimization: Set the relaxation delay (D1) to at least 5×T1 of the slowest relaxing carbon nucleus to ensure complete longitudinal relaxation between pulses.
-
Acquisition: Acquire the broadband decoupled 13 C NMR spectrum.
-
Self-Validation Step (Trace Analysis): For highly skewed ratios (e.g., >99:1), compare the integral intensities from the major component's 13 C satellites in the 1 H spectrum to the signals of the minor impurities. This brings the dynamic resolution down by two orders of magnitude, allowing quantitation at the 0.3% molar level[5].
D. Chiral HPLC for Trace Impurity Analysis
Causality: While high-field NMR is exceptional, Chiral HPLC remains the standard for quantifying trace diastereomers up to a 99.9:0.1 ratio[5]. Differential interaction of diastereomers with a chiral stationary phase leads to different retention times, and the ratio is determined by peak area integration[2].
Experimental Protocol: Chiral HPLC Method Development[6]
-
Column Selection: Screen the diol mixture against immobilized polysaccharide-based chiral stationary phases (e.g., Daicel Chiralpak IC-3 or AD-H).
-
Mobile Phase Optimization: Utilize an isocratic elution profile (e.g., Hexane:Isopropanol 80:20) at a controlled flow rate (1.0 mL/min) and temperature (30°C).
-
Self-Validation Step: Inject a known racemic or 1:1 diastereomeric mixture to confirm baseline resolution ( Rs>1.5 ). Only after confirming baseline separation should the highly enantioenriched/diastereomerically pure sample be injected to quantify the trace minor isomer.
Analytical Decision Workflow
To systematically select the most robust and efficient method for your specific diol synthesis, follow the logic outlined in the workflow below.
Workflow for selecting the optimal dr determination method based on diol properties.
Conclusion
The determination of diastereomeric ratios is a fundamental task in modern chemistry[2]. While standard NMR provides rapid insights, the structural complexity of chiral diols often necessitates advanced interventions. By understanding the mechanistic causality behind Chiral Derivatizing Agents, Pure Shift NMR, and Chiral HPLC, researchers can deploy self-validating workflows that guarantee scientific integrity and analytical precision in asymmetric synthesis.
References
-
[1] Benchchem. A Comparative Guide to NMR Analysis for Determining Diastereomeric Ratios of (2R)-2,3,3-Trimethylbutane-1,2-diol Derivatives.1
-
[2] Benchchem. A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods.2
-
[3] Adams, R. W., et al. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). 3
-
[5] Kutt, A., et al. Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality (Wiley). 5
-
[6] Escudero-Adán, E. C., et al. Asymmetric Photocatalytic C-H Functionalization of Toluene and Derivatives. DOI. 6
-
[4] MacMillan, A., et al. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters (ACS Publications). 4
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- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kbfi.ee [kbfi.ee]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide: Chiral Derivatizing Agents for NMR Analysis of Diol Enantiopurity
Accurate determination of enantiomeric excess ( ee ) in chiral diols is a critical quality control step in the development of pharmaceuticals and complex natural products. While chiral HPLC and GC are traditional mainstays, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, standard-free alternative when paired with Chiral Derivatizing Agents (CDAs).
As a Senior Application Scientist, selecting the correct CDA is not merely a matter of protocol—it is an exercise in mechanistic logic. This guide objectively compares traditional and modern CDA systems, detailing the causality behind their performance and providing a self-validating workflow for accurate ee determination.
The Mechanistic Pitfall of Traditional CDAs: The Kinetic Resolution Trap
Historically, Mosher’s acid chloride (MTPA-Cl) or Trost’s acid (MPA) have been the default CDAs for determining the absolute configuration and enantiopurity of alcohols. However, applying these to diols introduces a severe mechanistic flaw.
Because diols possess two hydroxyl groups, they require double derivatization. In non- C2 -symmetric diols, the two hydroxyls exist in different steric environments. The esterification of the first hydroxyl alters the conformation and reactivity of the molecule, meaning the second esterification proceeds at a different rate. This stepwise pathway heavily risks kinetic resolution —a scenario where one enantiomer reacts faster than the other[1]. If the reaction is quenched before reaching absolute 100% completion, the observed diastereomeric ratio ( dr ) in the NMR spectrum will be artificially skewed and will not reflect the true ee of the original diol batch.
Mechanistic comparison: Stepwise MTPA derivatization vs. concerted boronic esterification.
Boronic Acid-Based CDAs: The Concerted Advantage
To circumvent kinetic resolution, modern NMR methodologies utilize boronic acid derivatives. Boronic acids react with 1,2- and 1,3-diols in a single, concerted step to form highly stable cyclic boronate esters[2]. Because both hydroxyl groups are engaged simultaneously by a single equivalent of the CDA, the risk of kinetic resolution is entirely eliminated.
A. Prati's Reagent
Developed in 2003, (S)-(+)-N-acetylphenylglycineboronic acid acts as a highly effective CDA, yielding chemical shift non-equivalences ( ΔΔδ ) between 0.060 and 0.360 ppm. However, it requires multi-step synthesis and is not always commercially available[2].
B. James' Three-Component System
To improve accessibility, developed a highly modular, in situ three-component system[1]. It utilizes an achiral template, 2-formylphenylboronic acid (2-FPBA) , combined with a commercially available enantiopure amine (e.g., (R)- α -methylbenzylamine). Upon mixing with the diol analyte, the components self-assemble into a diastereomeric iminoboronate ester. This system was later adapted for 19F NMR by using fluorinated 2-FPBA, which completely eliminates background proton noise[3].
C. Song's Bridged Boric Acid D
Introduced in 2022, this novel bridged boric acid is derived from chiral 1,2-diphenylethylenediamine[4]. It exhibits exceptional resolving power, producing massive ΔΔδ values of up to 0.39 ppm, allowing for baseline separation of diastereomeric peaks even on lower-field NMR instruments[5].
Quantitative Comparison of CDA Systems
The following table summarizes the operational metrics of the leading CDA systems used for diol analysis.
| CDA System | Reaction Mechanism | Equivalents Required | Risk of Kinetic Resolution | Typical ΔΔδ (ppm) | Compatible NMR Nuclei |
| Mosher's Acid (MTPA-Cl) | Stepwise Esterification | ≥ 2.0 | High | 0.05 – 0.15 | 1H , 19F |
| Prati's Reagent | Concerted Cyclic Esterification | 1.0 | None | 0.06 – 0.36 | 1H |
| James' 3-Component (2-FPBA) | Concerted In Situ Assembly | 1.0 | None | 0.05 – 0.20 | 1H , 19F |
| Song's Bridged Boric Acid D | Concerted Cyclic Esterification | 3.0 | None | Up to 0.39 | 1H |
Self-Validating Experimental Protocol: Three-Component Assembly
The true value of an analytical protocol lies in its ability to prove its own completion. The following methodology details the James three-component derivatization[1], engineered with built-in causality and self-validation checks.
Workflow of three-component in situ chiral derivatization for NMR analysis.
Step-by-Step Methodology
-
Reagent Loading: To a standard NMR tube, add the chiral diol analyte (0.05 mmol), 2-formylphenylboronic acid (0.05 mmol), and an enantiopure chiral selector such as (R)- α -methylbenzylamine (0.05 mmol).
-
Solvent & Catalyst Addition: Dissolve the mixture in 0.6 mL of dry CDCl3 , followed by the addition of ~10 mg of activated 4Å molecular sieves.
-
Causality: CDCl3 is chosen because it is a non-coordinating solvent that solubilizes the reagents without competing for hydrogen bonds. The molecular sieves are an absolute requirement; they sequester the water generated during the condensation, driving the thermodynamic equilibrium entirely toward the cyclic iminoboronate ester.
-
-
In Situ Assembly: Sonicate or mechanically agitate the NMR tube at 25°C for 10–15 minutes.
-
Self-Validation Check (Critical): Before integrating the diastereomeric peaks to determine ee , acquire a preliminary 1H NMR spectrum and inspect the region around 10.0 ppm .
-
Validation Logic: The aldehyde proton of unreacted 2-FPBA resonates sharply at ~10.0 ppm. The complete disappearance of this peak is your internal control confirming 100% conversion to the imine. If this peak persists, the reaction is incomplete; add more molecular sieves or extend the reaction time to prevent skewed data.
-
-
Data Acquisition & Integration: Once validated, integrate the distinct split signals of the diastereomeric imine protons (typically appearing around 8.0 – 8.5 ppm) to determine the diastereomeric ratio ( dr ), which directly correlates to the enantiomeric excess ( ee ) of the parent diol.
References
-
Title: NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent Source: RSC Advances, 2022, 12, 4692-4696 URL: [Link]
-
Title: Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols Source: Organic Letters, 2006, 8(10), 2131-2134 URL: [Link]
-
Title: Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols Source: The Journal of Organic Chemistry, 2009, 74(1), 427-430 URL: [Link]
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- 3. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
X-Ray Crystallography of (1S,2R)-1-Phenylcyclohexane-1,2-diol Complexes: A Comparative Guide
As a Senior Application Scientist, selecting the appropriate supramolecular system for chiral recognition or structural elucidation requires moving beyond basic synthesis. (1S,2R)-1-phenylcyclohexane-1,2-diol is a privileged chiral scaffold in modern synthetic chemistry, primarily due to the rigid spatial relationship between its C1-phenyl and C2-hydroxyl groups[1]. This trans-configuration provides a highly predictable steric framework, making it an exceptional building block for complexation studies.
This guide objectively compares the performance of (1S,2R)-1-phenylcyclohexane-1,2-diol in two primary complexation environments—Chiral Crown Ethers and Boronate Esters —and provides self-validating crystallographic protocols to ensure absolute structural integrity.
Comparative Analysis of Complexation Systems
When leveraging this diol for supramolecular chemistry, researchers typically choose between macrocyclic encapsulation and covalent reversible binding. The choice of system dictates the crystallographic space group, binding affinity, and the mechanism of chiral discrimination.
Quantitative Performance Comparison
| Parameter | Chiral Crown Ether Complexes | Boronate Ester Complexes |
| Primary Application | Enantiomeric recognition of primary amines | Fluorescence anisotropy & carbohydrate binding |
| Host/Ligand Scaffold | Azophenolic crown ethers ( Cs symmetry) | Asymmetrically substituted Bodipy dyes (e.g., gBBB) |
| Binding Mechanism | Non-covalent (Hydrogen bonding, ion-dipole) | Covalent (Reversible B-O bond formation) |
| Typical Space Group | Monoclinic ( P21/c ) or Orthorhombic | Monoclinic ( C2 ) |
| Diastereotopic Selectivity | High (Steric barrier from C1-phenyl group) | Moderate to High (Dependent on diol geometry) |
| Binding Affinity ( Ka ) | Highly dependent on amine guest | ∼200−560 M−1 for acyclic polyols |
Causality in System Selection: If your goal is to separate racemic amine mixtures, Crown Ethers are superior. The incorporation of the (1S,2R)-diol into the macrocycle creates a rigid Cs -symmetric cavity[2]. The bulky C1-phenyl group acts as a physical wall, blocking one diastereotopic face of the crown ether and forcing the amine guest to bind exclusively to the less hindered face. Conversely, if your goal is to detect diols or study transient carbohydrate interactions, Boronate Esters (like Bodipy dyes) are preferred because the rapid, reversible formation of the cyclic boronate ester yields a measurable bathochromic shift in fluorescence[3].
Mechanistic Insights: Diastereotopic Face Selectivity
The efficacy of (1S,2R)-1-phenylcyclohexane-1,2-diol in crown ethers relies on its ability to break the symmetry of the host-guest interaction. As demonstrated by temperature-dependent 1 H NMR and X-ray crystallography, the macrocycle binds guests (like ethanolamine) stereoselectively[2].
Diastereotopic face selectivity in chiral crown ether complexation.
Experimental Methodologies: Self-Validating Protocols
To unambiguously establish the absolute configuration (the specific 1S, 2R arrangement) and the supramolecular architecture, Single-Crystal X-ray Diffraction (SCXRD) is the definitive method[1]. The following protocol is designed as a self-validating system, meaning each step contains an internal check to prevent downstream failures.
Protocol A: Complexation and Crystal Growth
Causality Check: Vapor diffusion is chosen over rapid evaporation because slow diffusion gradually lowers the dielectric constant of the medium. This reduces the energetic barrier for nucleation, promoting the growth of diffraction-quality single crystals rather than amorphous precipitates[4].
-
Host-Guest Assembly: Dissolve 0.1 mmol of the (1S,2R)-diol-incorporated crown ether and 0.1 mmol of the amine guest in 2 mL of anhydrous ethanol.
-
Incubation: Stir at room temperature for 2 hours to ensure thermodynamic equilibration of the host-guest complex.
-
Vapor Diffusion Setup: Transfer the solution to a 5 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of anti-solvent (e.g., n-hexane). Seal the outer vial tightly.
-
Validation Step (Optical Pre-screening): After 3–5 days, harvest the resulting needle-shaped crystals. Examine them under a polarized light microscope.
-
Self-Validation: If the crystal completely extinguishes light when rotated between crossed polarizers, it is a single crystal suitable for SCXRD. If it does not, it is twinned or amorphous, and the crystallization must be repeated with a slower diffusion rate.
-
Protocol B: SCXRD Data Collection and Refinement
Causality Check: Cu K α radiation ( λ=1.5418 Å) is explicitly selected over Mo K α . The longer wavelength of copper provides a significantly stronger anomalous dispersion signal for light atoms (C, O, N). This is an absolute requirement for calculating an accurate Flack parameter to confirm the 'S' and 'R' stereocenters without needing heavy-atom derivatization[1].
-
Mounting: Coat a validated single crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.
-
Data Collection: Transfer to the diffractometer goniometer under a cold nitrogen stream (100 K) to minimize thermal motion and improve high-angle resolution. Collect data using Cu K α radiation.
-
Data Reduction: Integrate the diffraction frames using standard software (e.g., APEX or CrysAlisPro).
-
Self-Validation: Check the Rint value. An Rint<0.05 validates the integration parameters and confirms the crystal's internal symmetry.
-
-
Phase Solution & Refinement: Solve the structure using intrinsic phasing and refine anisotropically using full-matrix least-squares on F2 .
-
Self-Validation: Verify the Flack parameter. A value of 0.0±0.1 unambiguously confirms the absolute (1S,2R) configuration. A value near 1.0 indicates the inverted (1R,2S) enantiomer, while a value near 0.5 indicates racemic twinning.
-
SCXRD workflow for (1S,2R)-1-phenylcyclohexane-1,2-diol complexes.
Conclusion
The utility of (1S,2R)-1-phenylcyclohexane-1,2-diol in supramolecular chemistry is deeply tied to its crystallographic behavior. Whether engineering steric barriers in crown ethers or designing fluorescent boronate probes, the rigid trans-diol geometry dictates the success of the complexation. By adhering to self-validating crystallographic protocols and utilizing Cu K α radiation, researchers can confidently map the absolute configuration and binding mechanics of these advanced chiral systems.
References
-
(1S,2R)-1-phenylcyclohexane-1,2-diol | Benchchem . Benchchem. 1
-
Synthesis of azophenolic crown ethers of Cs symmetry incorporating cis-1-phenylcyclohexane-1,2-diol residues as a steric barrier and diastereotopic face selectivity in complexation of amines by their diastereotopic faces . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 2
-
β-Boronic Acid-Substituted Bodipy Dyes for Fluorescence Anisotropy Analysis of Carbohydrate Binding . Analytical Chemistry - ACS Publications. 3
-
Homochiral vs. heterochiral preference in chiral self-recognition of cyclic diols . Physical Chemistry Chemical Physics (RSC Publishing). 4
Sources
- 1. (1S,2R)-1-phenylcyclohexane-1,2-diol | Benchchem [benchchem.com]
- 2. Synthesis of azophenolic crown ethers of C symmetry incorporating cis-1-phenylcyclohexane-1,2-diol residues as a steric barrier and diastereotopic face selectivity in complexation of amines by their diastereotopic faces - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homochiral vs. heterochiral preference in chiral self-recognition of cyclic diols - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00351A [pubs.rsc.org]
Kinetic resolution of vicinal diols using chiral catalysts.
Title: Kinetic Resolution of Vicinal Diols: A Comparative Guide to Chiral Catalysts
Executive Summary
Vicinal diols are ubiquitous structural motifs in natural products, pharmaceuticals, and chiral ligands. While the asymmetric dihydroxylation of prochiral alkenes is a well-established method for generating these moieties, the kinetic resolution (KR) of racemic vicinal diols—particularly those containing sterically hindered tertiary alcohols—remains a formidable challenge in organic synthesis.
As a Senior Application Scientist, I have evaluated the three most prominent organocatalytic paradigms for the kinetic resolution of vicinal diols: Acylative (Chiral DMAP derivatives), Acetalization (Confined Chiral Phosphoric Acids), and Alkylative (Cooperative Ammonium Borinate catalysis). This guide objectively compares their mechanistic causality, substrate scope, and experimental robustness to help drug development professionals select the optimal catalytic system for their specific synthetic workflows.
Mechanistic Paradigms in Diol Resolution
To achieve high selectivity factors ( s ), a catalyst must not only bind the diol but also amplify the steric or electronic differences between the two enantiomers. The three dominant strategies achieve this through entirely different activation modes:
-
Asymmetric Acetalization (Chiral Phosphoric Acids): Developed by the List group, this method utilizes confined imidodiphosphoric acids[1]. The catalyst acts as a chiral Brønsted acid, forming a tight, hydrogen-bonded chiral ion pair with an aldehyde and the diol. The extreme steric confinement of the catalyst pocket allows for the unprecedented resolution of tertiary alcohols, yielding selectivity factors often exceeding 300[2].
-
Alkylative Resolution (Cooperative Catalysis): Historically, asymmetric alkylation to directly forge ether linkages has been difficult due to high background reactivity[3]. The Maruoka group solved this by employing an achiral borinic acid to reversibly bind the vicinal diol, forming a borinate intermediate[4]. A chiral quaternary ammonium salt then acts as a phase-transfer catalyst, providing a highly structured chiral environment for enantioselective alkylation[4].
-
Acylative Resolution (Chiral DMAP): Nucleophilic catalysis using chiral 4-(dimethylamino)pyridine (DMAP) derivatives (e.g., those bearing a 1,1'-binaphthyl unit with tert-alcohol groups) relies on the formation of a highly reactive, chiral acyl-pyridinium intermediate[5]. The secondary interactions (such as hydrogen bonding from the catalyst's hydroxyl groups) dictate the trajectory of the incoming diol enantiomer, leading to efficient desymmetrization or kinetic resolution[6].
Caption: Mechanistic divergence of chiral catalysts in the kinetic resolution of racemic vicinal diols.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of the three catalytic systems. Selectivity factor ( s ) is the critical metric here, calculated based on conversion ( c ) and enantiomeric excess ( ee ). An s -factor > 50 is generally considered excellent for practical synthetic applications.
| Catalytic System | Primary Reaction | Target Substrate Scope | Typical Selectivity Factor ( s ) | Catalyst Loading | Key Advantage | Limitation |
| Confined Imidodiphosphoric Acid | Asymmetric Acetalization | Tertiary & Secondary 1,2-diols | 100 to >300 | 1 - 2 mol% | Exceptional precision for highly hindered tertiary alcohols[1]. | Requires synthesis of complex, highly confined chiral Brønsted acids. |
| Chiral Ammonium Borinate | Alkylative Etherification | Secondary & Tertiary 1,2-diols | 20 to 80 | 5 - 10 mol% | Directly forges stable ether linkages under mild phase-transfer conditions[3]. | Biphasic system requires rigorous stirring control for reproducibility. |
| Chiral DMAP (Binaphthyl-based) | Asymmetric Acylation | Primary & Secondary 1,2-diols | 10 to 60 | 1 - 5 mol% | Broad functional group tolerance; highly scalable (up to 10g scale)[5]. | Less effective for highly sterically hindered tertiary diol systems. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm intermediate states and final conversion metrics.
Protocol A: Asymmetric Acetalization via Confined Imidodiphosphoric Acid[2]
Best for: Resolving sterically hindered tertiary vicinal diols.
-
Preparation: In an oven-dried Schlenk tube under argon, add the racemic tertiary 1,2-diol (0.1 mmol) and the chiral confined imidodiphosphoric acid catalyst (0.002 mmol, 2 mol%).
-
Solvent & Reagent Addition: Dissolve the mixture in anhydrous cyclohexane (1.0 mL). Cool the reaction mixture to 0 °C. Add isovaleraldehyde (0.06 mmol, 0.6 equiv) dropwise.
-
Reaction Monitoring (Self-Validation Check 1): Stir the mixture at 0 °C. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) and GC-MS. The reaction should be stopped exactly when conversion reaches ~50% to maximize the enantiomeric purity of the recovered starting material.
-
Quenching: Quench the reaction by adding a drop of triethylamine to neutralize the Brønsted acid catalyst, preventing background racemic acetalization.
-
Purification: Concentrate the mixture under reduced pressure. Purify via flash column chromatography on neutral alumina to separate the highly enantioenriched unreacted diol from the diastereomeric acetal products.
-
Analytical Validation (Self-Validation Check 2): Determine the enantiomeric excess ( ee ) of the recovered diol via chiral HPLC (e.g., Chiralpak AD-H column). Calculate the s -factor using the formula: s=ln[(1−c)(1−eeSM)]/ln[(1−c)(1+eeSM)] .
Protocol B: Alkylative Resolution via Cooperative Phase-Transfer Catalysis[4]
Best for: Direct synthesis of chiral ethers from secondary vicinal diols.
-
Catalyst Assembly: In a reaction vial, combine the racemic secondary 1,2-diol (0.2 mmol), achiral borinic acid (0.02 mmol, 10 mol%), and the chiral quaternary ammonium bromide salt (0.01 mmol, 5 mol%).
-
Biphasic Setup: Add toluene (2.0 mL) and aqueous KOH (30% w/v, 2.0 mL). Crucial Causality Note: The biphasic nature is required because the borinic acid binds the diol in the organic phase, while the chiral ammonium salt shuttles the hydroxide/electrophile across the phase boundary[4].
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 0.12 mmol, 0.6 equiv) at 0 °C.
-
Vigorous Stirring: Stir at 1000 rpm for 12-24 hours. Consistent biphasic mixing is mandatory to prevent diffusion-limited racemic background alkylation.
-
Workup & Isolation: Dilute with EtOAc, separate the organic layer, wash with brine, dry over Na2SO4 , and concentrate. Purify the mixture via silica gel chromatography to isolate the chiral mono-ether and the unreacted enantioenriched diol.
-
Validation: Confirm the regioselectivity (primary vs. secondary OH alkylation) via 2D-NMR (HMBC/HSQC) and determine the ee via chiral SFC (Supercritical Fluid Chromatography).
Conclusion & Strategic Recommendations
The selection of a chiral catalyst for the kinetic resolution of vicinal diols must be dictated by the substrate's steric environment and the desired downstream functional group:
-
For drug discovery workflows requiring free, highly hindered tertiary chiral diols, the CPA-catalyzed acetalization is unmatched in its precision and high s -factors.
-
For process chemistry aiming to build chiral ether libraries, the cooperative ammonium borinate system provides a direct, atom-economical route.
-
For large-scale desymmetrization or resolution of less hindered secondary diols, chiral DMAP derivatives offer robust, scalable, and operationally simple acylative resolutions.
References
-
List, B. et al. (2015). Resolution of Diols via Catalytic Asymmetric Acetalization. Journal of the American Chemical Society. Available at:[Link]
-
Maruoka, K. et al. (2018). Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. Chemical Science (RSC Publishing). Available at:[Link]
-
Mandai, H. et al. (2020). Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles. ResearchGate. Available at:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of (1S,2R)-1-Phenylcyclohexane-1,2-diol
Executive Summary & Chemical Profile
(1S,2R)-1-phenylcyclohexane-1,2-diol is a stereospecific organic diol frequently utilized as a chiral auxiliary and ligand in 1[1]. As a non-halogenated, carbon-rich compound, its disposal must be strictly managed to comply with environmental regulations and institutional Environmental Health and Safety (EHS) protocols. Understanding the physical and chemical nature of the compound is the first step in establishing a self-validating safety protocol.
Table 1: Physicochemical Properties & Operational Implications [2]
| Property | Value | Operational Implication |
| Chemical Formula | C12H16O2 | Carbon-rich, non-halogenated. Suitable for fuel blending if kept segregated from halogens. |
| Molecular Weight | 192.25 g/mol | Heavy organic molecule; will precipitate out of aqueous solutions. |
| Physical State | Solid (Powder/Crystals) | Requires separate solid and liquid waste streams. Dust inhalation hazard. |
| Solubility | Soluble in organic solvents | Liquid waste will primarily consist of the carrier solvent (e.g., EtOAc, Hexane). |
| Halogen Content | 0% | Must be segregated into the Non-Halogenated waste stream to minimize disposal costs. |
Segregation & Compatibility Logic (The "Why" Behind the Protocol)
Proper waste segregation is not merely a regulatory formality; it is a chemical necessity driven by safety and economics.
-
The Halogenated vs. Non-Halogenated Divide: (1S,2R)-1-phenylcyclohexane-1,2-diol contains no halogens. It must be collected in the Non-Halogenated Organic Waste stream. Non-halogenated solvents are highly valuable as 3[3]. If contaminated with trace halogens (>1,000 ppm), the entire container must be redirected to high-temperature incineration to prevent toxic dioxin formation, increasing disposal costs by 200-300%[3].
-
Incompatibility with Oxidizers: As an organic diol, it can react exothermically with strong oxidizers (e.g., nitric acid, peroxides). Never combine this waste with 4[4].
-
Zero Drain Disposal: Due to its organic nature and potential for environmental accumulation, drain disposal is strictly prohibited. Intentional dilution or evaporation to bypass hazardous waste collection is 5[5].
Experimental Workflows: Step-by-Step Disposal Procedures
Protocol A: Disposal of Solid Waste (Pure Compound or Contaminated Labware)
-
Collection: Gather all solid remnants, contaminated filter paper (e.g., from recrystallization steps), and empty vials containing residue of the diol.
-
Containment: Place the items into a puncture-resistant, leak-proof container (e.g., a wide-mouth HDPE jar).
-
Labeling: Affix a hazardous waste label immediately. Check the box for "Solid Hazardous Waste" and list the chemical name explicitly: "(1S,2R)-1-phenylcyclohexane-1,2-diol (100%)".
-
Storage: Store in a designated 5[5] away from strong acids and oxidizers. Ensure the container is securely capped when not actively adding waste.
Protocol B: Disposal of Liquid Waste (Dissolved in Organic Solvents)
-
Solvent Identification: Identify the carrier solvent. Common solvents for this diol include ethyl acetate, hexane, or ethanol.
-
Halogen Check: Confirm that no halogenated solvents (e.g., dichloromethane, chloroform) were used in the workflow.
-
Transfer: Using a chemical funnel in a fume hood, carefully pour the solution into a UN-approved 4L or 10L polyethylene carboy designated for "Non-Halogenated Organic Solvent Waste".
-
Headspace Management: Never fill the container beyond 90% capacity. Leave at least 5[5] to allow for vapor expansion.
-
Documentation: Update the waste log attached to the container. Add "(1S,2R)-1-phenylcyclohexane-1,2-diol" and the specific carrier solvent to the constituent list.
Spill Response & Decontamination Protocol
In the event of a localized spill of the pure solid diol:
-
Isolate: Restrict access to the spill area. Wear standard PPE (nitrile gloves, lab coat, safety goggles).
-
Contain: Do not use water, as it will not dissolve the compound effectively and will spread the contamination.
-
Sweep: Gently sweep up the solid using a static-free brush and dustpan to avoid generating airborne dust.
-
Decontaminate: Wipe the surface with a paper towel dampened with a compatible non-halogenated solvent (e.g., ethanol or isopropanol) to dissolve and pick up residual micro-crystals.
-
Dispose: Place all swept solids and contaminated paper towels into the Solid Hazardous Waste container (following Protocol A).
Visualization: Waste Routing Decision Tree
Decision matrix for routing (1S,2R)-1-phenylcyclohexane-1,2-diol waste streams.
References
- New methodologies for the catalytic enantioselective addition of organometallic reagents to carbonyl compounds. Source: ua.es.
- Organic Solvent Waste Disposal - Safety & Risk Services. Source: ubc.ca.
- Chemical Waste Management: Combining Compatible Used Organic Solvents. Source: louisville.edu.
- Laboratory Hazardous Waste Disposal Guidelines. Source: cwu.edu.
- (1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 - PubChem. Source: nih.gov.
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. (1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 | CID 11412875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. louisville.edu [louisville.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
A Comprehensive Guide to the Safe Handling of (1S,2R)-1-phenylcyclohexane-1,2-diol
As a cornerstone in stereoselective synthesis, the effective and safe handling of chiral building blocks like (1S,2R)-1-phenylcyclohexane-1,2-diol is paramount in research and development settings. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and operational excellence. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and experimental integrity.
Hazard Recognition and Risk Assessment: The RAMP Framework
Before any laboratory work commences, a thorough risk assessment is critical. The ACS recommends the RAMP framework: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[4]
(1S,2R)-1-phenylcyclohexane-1,2-diol is a solid, chiral diol. While detailed toxicological data for this specific isomer is limited, related compounds and general chemical principles suggest the following potential hazards:
-
Eye and Skin Irritation: As with many powdered chemicals, direct contact may cause irritation.[5][6]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[6][7]
-
Unknown Toxicological Properties: The full toxicological profile has not been established, warranting a cautious approach.[6][8]
Based on this, the primary risks involve exposure during weighing, transfer, and addition to reaction vessels, as well as the potential for spills.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for minimizing exposure.[9][10][11] The following table outlines the recommended PPE for handling (1S,2R)-1-phenylcyclohexane-1,2-diol.
| Body Part | Required PPE | Rationale | Standard |
| Eyes | Chemical safety goggles | Protects against dust particles and splashes. | ANSI Z87.1 / OSHA 29 CFR 1910.133[8] |
| Hands | Nitrile gloves | Provides a barrier against skin contact. Check for holes before each use. | ASTM D6319 |
| Respiratory | N95 respirator | Prevents inhalation of fine dust particles, especially during weighing and transfer. | NIOSH-approved |
| Body | Laboratory coat | Protects skin and personal clothing from contamination.[9] | N/A |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[12] | N/A |
Important Note: Gloves should be removed before leaving the work area to prevent the spread of contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan ensures that all safety measures are integrated into the workflow. The following diagram and steps outline a safe handling procedure.
Caption: A workflow for the safe handling of (1S,2R)-1-phenylcyclohexane-1,2-diol.
Step 1: Preparation
-
Ensure that a current Chemical Hygiene Plan (CHP) is in place for the laboratory.[2][3]
-
Locate the nearest eyewash station and safety shower before starting work.
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood to minimize inhalation exposure.[13]
-
Assemble all necessary equipment (spatulas, weigh boats, reaction vessels) within the designated area.
Step 2: Weighing
-
Don all required PPE as outlined in the table above.
-
Perform all weighing operations within the chemical fume hood to contain any airborne dust.
-
Use a tared weigh boat to accurately measure the desired amount of the compound.
-
Handle the solid with a clean spatula to avoid cross-contamination.
Step 3: Transfer
-
Carefully transfer the weighed solid from the weigh boat to the reaction vessel.
-
If adding to a solvent, do so slowly to avoid splashing.
-
Tap the weigh boat gently to ensure the complete transfer of the material.
Step 4: During the Reaction
-
Keep the reaction vessel closed or under a controlled atmosphere as dictated by the experimental protocol.
-
Maintain clear and accurate labeling of all containers.[14]
Step 5: Cleanup and Decontamination
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol or ethanol) to remove any residual powder.
-
Wash all glassware thoroughly with soap and water.
-
Remove your lab coat and gloves before leaving the laboratory.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[15]
-
Solid Waste:
-
Collect any unused (1S,2R)-1-phenylcyclohexane-1,2-diol and any grossly contaminated items (e.g., weigh boats, paper towels) in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Reaction mixtures containing the compound should be collected in a labeled hazardous waste container for organic solvents.
-
Do not pour any solutions containing this compound down the drain.[15]
-
-
Empty Containers:
-
The original container of (1S,2R)-1-phenylcyclohexane-1,2-diol, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.
-
Always follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these procedures, you can confidently and safely incorporate (1S,2R)-1-phenylcyclohexane-1,2-diol into your research, fostering a secure and productive laboratory environment.
References
-
American Chemical Society. (2013, September 10). American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager. [Link]
-
American Chemical Society. Safety in Academic Chemistry Laboratories. [Link]
-
American Chemical Society. Safety Guides & Tipsheets. [Link]
-
American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
American Chemical Society. Safety in Academic Chemistry Laboratories. [Link]
-
Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. [Link]
-
American Chemical Society. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]
-
Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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North Spray. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
-
Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. [Link]
-
Agilent. (2019, March 25). Phenylcyclohexane - Safety Data Sheet. [Link]
-
Chem Service. (2015, February 23). SAFETY DATA SHEET - Phenylcyclohexane. [Link]
-
Airgas. (2017, March 21). SAFETY DATA SHEET - Nonflammable Gas Mixture. [Link]
-
Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET - 1-Phenylcyclohexene. [Link]
-
Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 4-Trans-Phenylcyclohexane-(1R,2-cis)-Dicarboxylic Imide. [Link]
Sources
- 1. American Chemical Society Issues Guidelines for Safer Research Laboratories | Lab Manager [labmanager.com]
- 2. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 3. osha.gov [osha.gov]
- 4. acs.org [acs.org]
- 5. agilent.com [agilent.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 11. cp.org.nz [cp.org.nz]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. acs.org [acs.org]
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- 15. cdn.chemservice.com [cdn.chemservice.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
